molecular formula C₁₀H₁₉NO₃S B1158766 N-valeryl-D,L-penicillamine

N-valeryl-D,L-penicillamine

Cat. No.: B1158766
M. Wt: 233.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Valeryl-D,L-penicillamine is a penicillamine derivative that serves as a critical synthetic intermediate for the production of S-nitroso-N-valeryl-D,L-penicillamine (SNVP), a stable and long-acting S-nitrosothiol nitric oxide (NO) donor . Research into this compound and its S-nitrosated form explores strategies to improve the therapeutic potential of NO donors, which are pivotal signaling molecules in cardiovascular physiology . Studies have demonstrated that the S-nitroso derivative of this compound exhibits prolonged, NO-mediated vasodilatory effects, particularly in vessels with damaged or denuded endothelium . This sustained activity, which can last over an hour, is attributed to the increased lipophilicity imparted by the valeryl (5-carbon) side-chain, which may facilitate tissue retention and slow decomposition within the vascular wall . This characteristic presents a potentially useful mechanism for targeting NO delivery to areas of endothelial dysfunction, such as those affected by atherosclerosis or vascular injury, without inducing the tolerance associated with other NO donors like organic nitrates . Consequently, this compound and its metabolites are of significant interest in basic research focused on developing new therapeutic strategies for cardiovascular diseases, including angina, cardiac ischemia, and for interventions following procedures like angioplasty .

Properties

Molecular Formula

C₁₀H₁₉NO₃S

Molecular Weight

233.33

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Functional Profiling of N-valeryl-D,L-penicillamine

[1][2]

Executive Summary

N-valeryl-D,L-penicillamine (NVP) represents a critical structural evolution of the classical chelating agent D-penicillamine.[1][2] By derivatizing the primary amine with a valeryl (pentanoyl) chain, the physicochemical profile of the molecule shifts from a hydrophilic zwitterion to a lipophilic anionic ligand.[2] This modification fundamentally alters its pharmacokinetics, membrane permeability, and utility in drug delivery systems.[1][2]

While NVP retains the potent thiol-dependent metal chelating properties of its parent compound, its primary utility in modern research lies as the precursor to S-nitroso-N-valeryl-D,L-penicillamine (SNVP) , a highly stable, lipophilic nitric oxide (NO) donor.[1][2] This guide details the molecular architecture, synthesis, and physicochemical parameters of NVP, providing a roadmap for its application in heavy metal chelation and cardiovascular pharmacology.[1][2]

Molecular Architecture & Stereochemistry[2]

NVP is an N-acylated derivative of 3-mercapto-valine.[1][2] Unlike the parent penicillamine, which exists as a zwitterion at physiological pH, the N-valeryl modification eliminates the basicity of the nitrogen, leaving the molecule with a carboxyl group and a thiol group as the primary ionizable centers.[1][2]

Structural Specifications
ParameterValue
IUPAC Name 2-(pentanoylamino)-3-methyl-3-sulfanylbutanoic acid
Common Name This compound (NVP)
Molecular Formula C₁₀H₁₉NO₃S
Molecular Weight 233.33 g/mol
Chirality Racemic mixture (D,L) typically used in SNVP synthesis; D-isomer preferred for clinical chelation to avoid L-isomer toxicity.[1][2]
Structural Visualization[2]

The following diagram illustrates the core connectivity and the lipophilic valeryl tail that distinguishes NVP from N-acetyl-penicillamine (NAPA).[1][2]

NVP_Structurecluster_stereoStereochemistryValerylValeryl Tail(Lipophilic Domain)C5 ChainAmideAmide Linkage(-NH-CO-)Valeryl->AmideAcylationCorePenicillamine Core(C-Alpha)Amide->CoreThiolThiol Group(-SH)(Metal Binding/NO donor)Core->ThiolBeta-Subst.CarboxylCarboxyl Group(-COOH)(Anionic Anchor)Core->CarboxylStereoD,L-Racemate(Unless resolved)

Figure 1: Structural decomposition of this compound highlighting the lipophilic modification.

Physicochemical Profile

The functional superiority of NVP over N-acetyl-penicillamine (NAPA) in specific applications is driven by its Lipophilicity .[1][2] The addition of three methylene units (C5 vs C2) significantly increases the partition coefficient, facilitating integration into lipid bilayers and polymer matrices.[2]

Key Properties Table[1][2]
PropertyValue (Experimental/Calc.)Significance
Physical State White Crystalline SolidStandard handling as solid powder.[1][2]
Melting Point 150–155 °C (Dec.)[2][3]High thermal stability; decomposition upon melting.[1][2]
Solubility (Water) Low (< 1 mg/mL)markedly reduced compared to D-penicillamine.[1][2]
Solubility (Organic) High (DMSO, EtOH, MeOH)Soluble in polar organic solvents; suitable for lipophilic formulations.[2]
LogP (Octanol/Water) ~1.8 – 2.1 (Predicted)Positive LogP indicates membrane permeability; NAPA is ~0.[2]1.
pKa (Carboxyl) 3.4 – 3.6Predominantly ionized (COO⁻) at physiological pH.[2]
pKa (Thiol) 9.8 – 10.2Remains protonated (-SH) at pH 7.4 unless metal-bound.[1][2]
Stability and Reactivity[1]
  • Oxidation: Like all thiols, NVP is susceptible to oxidation to the disulfide (N,N'-divaleryl-penicillamine disulfide).[1][2] This reaction is accelerated by trace metals (Cu²⁺, Fe³⁺) and high pH.[2]

  • Hydrolysis: The amide bond is stable under physiological conditions but can be hydrolyzed in strong acid/base at elevated temperatures.[1][2]

Synthesis and Characterization

The synthesis of NVP is a classic Schotten-Baumann reaction or anhydride coupling, designed to selectively acylate the amine without permanently blocking the thiol (though transient thiol protection is sometimes used).[1][2]

Synthesis Workflow

Synthesis_WorkflowStartD,L-Penicillamine(Zwitterion)Step1Step 1: N-AcylationSolvent: THF/Water or DCMBase: Pyridine/TEATemp: 0°C -> RTStart->Step1ReagentValeryl Chloride(or Valeric Anhydride)Reagent->Step1CrudeCrude N-Valeryl-PenicillamineStep1->CrudeStep2Step 2: Acidification & Extraction(Extract into EtOAc, Wash with dilute HCl)Crude->Step2Step3Step 3: Recrystallization(Solvent: EtOH/Hexane)Step2->Step3ProductPure this compound(White Solid)Step3->ProductNitrosylationOptional: S-Nitrosylation(+ NaNO2/HCl)Product->NitrosylationSNVPS-Nitroso-N-Valeryl-Penicillamine(SNVP - Green Solid)Nitrosylation->SNVP

Figure 2: Synthetic pathway from Penicillamine to NVP and its conversion to the NO-donor SNVP.[1][2][4]

Analytical Protocol (Self-Validating)

To ensure the identity and purity of NVP, the following multi-modal analysis is required:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2]

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1][2] Gradient 10% B to 90% B over 20 min.[1][2]

    • Detection: UV at 210 nm (Amide bond).[2] Note: Thiol derivatization (e.g., with Ellman's reagent) can be used for specific thiol quantification.

  • 1H-NMR (DMSO-d6):

    • Confirm Valeryl chain: Triplet (~0.9 ppm, CH3), Multiplets (1.2-1.5 ppm, CH2 chain).[1][2]

    • Confirm Penicillamine core: Singlets (~1.3 ppm, gem-dimethyl).

    • Confirm Amide: Doublet (~8.0 ppm, NH).[2]

  • Ellman's Test (Thiol Content):

    • React NVP with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1][2]

    • Measure absorbance at 412 nm.[1][2]

    • Validation: Purity should calculate to >98% based on free thiol content vs. molecular weight.

Functional Applications

Heavy Metal Chelation

While D-penicillamine is the gold standard for Wilson's disease (Copper overload), NVP offers a unique advantage in lipophilic environments .[1][2]

  • Mechanism: NVP acts as a bidentate ligand (S, O donor) or tridentate (S, N, O) depending on the conformer, though N-acylation reduces N-coordination strength.[1][2]

  • Target: Mercury (Hg), Copper (Cu), Lead (Pb).[2][5]

  • Advantage: The valeryl tail allows NVP to penetrate the Blood-Brain Barrier (BBB) or cell membranes more effectively than the parent compound, potentially accessing intracellular metal deposits.[1][2]

Nitric Oxide (NO) Donor Platform

NVP is the direct precursor to SNVP , a S-nitrosothiol used in cardiovascular research.[1][2]

  • Stability: SNVP is significantly more stable in solution than S-nitroso-N-acetyl-penicillamine (SNAP) due to the steric bulk and hydrophobicity of the valeryl group.[1][2]

  • Utility: Used in coating stents or angioplasty balloons.[1][2] The lipophilic tail anchors the molecule into the tissue/polymer, providing localized, sustained NO release to prevent platelet aggregation and restenosis.[2]

References

  • Miller, M. R., et al. (2000).[2][4] "Synthesis and characterization of S-nitroso-N-valerylpenicillamine." British Journal of Pharmacology.[1][2] (Foundational synthesis paper).

  • Megson, I. L., et al. (2000).[2] "N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries."[1][2][6] British Journal of Pharmacology.[1][2] Link

  • Butler, A. R., & Rhodes, P. (1997).[2] "Chemistry, analysis, and biological roles of S-nitrosothiols." Analytical Biochemistry.

  • Aly, S., et al. (2009).[2] "Lipophilic S-nitrosothiols: Synthesis, stability and effects on platelet function." Cardiovascular Research.[1][2][7] Link[2]

Methodological & Application

Application Note: A Validated Chiral HPLC Method for the Analysis of N-valeryl-D,L-penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers of N-valeryl-D,L-penicillamine. As the D-enantiomer of penicillamine is the therapeutically active form and the L-enantiomer is associated with toxicity, the ability to resolve and quantify these stereoisomers is critical in drug development and quality control.[1][2] This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines a thorough method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The method utilizes a chiral stationary phase for the direct separation of the enantiomers, offering a reliable and efficient analytical solution for researchers, scientists, and drug development professionals.

Introduction

Penicillamine is a trifunctional organic compound containing a thiol, an amine, and a carboxylic acid functional group.[5] It is a chiral molecule, with the D-isomer being the active pharmaceutical ingredient used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][6] The L-isomer of penicillamine is toxic, primarily through its interference with the action of pyridoxine.[1][2] this compound is a derivative of penicillamine, and its analysis is crucial for ensuring the stereochemical purity and, consequently, the safety and efficacy of potential drug candidates.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of chiral compounds.[7][8] The direct separation of enantiomers on a chiral stationary phase (CSP) is often the preferred approach as it avoids the need for derivatization, which can introduce additional analytical variability.[7] This application note describes a reversed-phase HPLC method using a chiral column for the analysis of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Experimental

Materials and Reagents
  • This compound reference standard (Sigma-Aldrich or equivalent)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Trifluoroacetic acid (TFA), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • USP Penicillamine RS (for reference)[9]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

ParameterConditionRationale
HPLC Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)Provides excellent enantiomeric resolution for a wide range of chiral compounds.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent and improves peak shape for the acidic analyte. ACN provides good elution strength.
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% BA gradient elution allows for the efficient separation of the enantiomers with a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 25 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 220 nmBased on the UV absorbance of the amide and carboxyl functional groups in the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of ultrapure water. Dilute to the mark with ultrapure water and mix well.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of ACN. Dilute to the mark with ACN and mix well.

  • Degas both mobile phases using a suitable method (e.g., sonication, vacuum filtration) before use.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to cover the desired concentration range for linearity and quantification (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance:

  • Accurately weigh a sufficient amount of the sample to achieve a final concentration within the linear range of the method.

  • Dissolve the sample in the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analytical Workflow

The following diagram illustrates the complete analytical workflow for the analysis of this compound.

Analytical Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting MobilePhase Mobile Phase Preparation HPLC HPLC System (Chiral Column) MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Integration Peak Integration & Identification DataAcquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Sources

Application Notes and Protocols for N-valeryl-D,L-penicillamine in Collagen Cross-Linking Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Collagen Cross-Linking and its Inhibition

Collagen, the most abundant protein in mammals, forms the primary structural framework of connective tissues, providing tensile strength and integrity. The stability and mechanical properties of collagen fibrils are largely dependent on a crucial post-translational modification: enzymatic cross-linking. This process is primarily initiated by lysyl oxidase (LOX), a copper-dependent enzyme that catalyzes the oxidative deamination of lysine and hydroxylysine residues within collagen molecules.[1][2] This reaction forms highly reactive aldehyde residues, which then spontaneously condense with other lysine or hydroxylysine residues to form intra- and intermolecular cross-links, maturing the collagen matrix.[3][4]

The degree of collagen cross-linking is a critical determinant of tissue health and disease. Insufficient cross-linking can lead to tissue fragility, while excessive cross-linking is a hallmark of fibrotic diseases and contributes to the stiffening of tissues associated with aging and diabetes.[2] Consequently, the modulation of collagen cross-linking is a significant area of research in drug development for conditions ranging from scleroderma to cancer metastasis.

N-valeryl-D,L-penicillamine is a derivative of D-penicillamine, a well-known lathyrogen—a substance that inhibits the formation of collagen cross-links.[5] D-penicillamine and its analogs are thought to exert their inhibitory effect by chelating copper, an essential cofactor for lysyl oxidase, and by reacting with the aldehyde groups on collagen, preventing their participation in cross-link formation.[6][7] The addition of the N-valeryl group, a five-carbon acyl chain, to the penicillamine structure increases its lipophilicity. This modification may enhance its cell membrane permeability and prolong its biological activity compared to the more hydrophilic D-penicillamine.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in both in vitro and cell-based collagen cross-linking assays. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.

Mechanism of Action: Inhibition of Lysyl Oxidase-Mediated Collagen Cross-Linking

The primary mechanism by which this compound is expected to inhibit collagen cross-linking is through the disruption of the lysyl oxidase (LOX) enzymatic pathway. This can occur through two principal modes of action inherited from its parent compound, D-penicillamine:

  • Cofactor Sequestration: Lysyl oxidase requires copper (Cu²⁺) as an essential cofactor for its catalytic activity. Penicillamine is a known chelating agent, capable of binding to divalent metal ions. By sequestering copper, this compound can effectively inactivate LOX, thereby preventing the initial step of cross-link formation.[6]

  • Aldehyde Trapping: The enzymatic action of LOX on collagen results in the formation of reactive aldehyde groups (allysine and hydroxyallysine). The free sulfhydryl and amino groups of the penicillamine moiety can react with these aldehydes, forming stable thiazolidine rings.[7] This "trapping" of the aldehyde intermediates prevents their subsequent condensation reactions that lead to the formation of mature collagen cross-links.

The N-valeryl group is not directly involved in the inhibitory mechanism but is anticipated to modify the pharmacokinetic properties of the molecule, potentially leading to a more sustained inhibitory effect in biological systems.

Visualizing the Mechanism of Inhibition

cluster_0 Collagen Cross-Linking Pathway cluster_1 Inhibition by this compound Collagen Collagen Aldehyde_Collagen Collagen with Aldehyde Groups Collagen->Aldehyde_Collagen Oxidative Deamination Lysyl_Oxidase Lysyl Oxidase (LOX) Lysyl_Oxidase->Collagen Cross_Linked_Collagen Cross-Linked Collagen Aldehyde_Collagen->Cross_Linked_Collagen Spontaneous Condensation NVP This compound NVP->Lysyl_Oxidase Copper Chelation NVP->Aldehyde_Collagen Aldehyde Trapping Start Seed Fibroblasts Culture Culture to Confluence Start->Culture Induce_Treat Induce Collagen Synthesis & Treat with this compound Culture->Induce_Treat Extract_Non_Crosslinked Extract Non-Cross-Linked Collagen (Neutral Salt Solution) Induce_Treat->Extract_Non_Crosslinked Extract_Crosslinked Extract Cross-Linked Collagen (Pepsin Digestion) Induce_Treat->Extract_Crosslinked Quantify_Non_Crosslinked Quantify Salt-Soluble Collagen Extract_Non_Crosslinked->Quantify_Non_Crosslinked Quantify_Crosslinked Quantify Pepsin-Soluble Collagen Extract_Crosslinked->Quantify_Crosslinked Analyze Analyze Data: % Cross-Linking Quantify_Non_Crosslinked->Analyze Quantify_Crosslinked->Analyze

Caption: Workflow for the cell-based collagen cross-linking assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Low LOX Activity (Protocol 1) Inactive enzymeEnsure proper storage and handling of recombinant LOX. Use a fresh aliquot.
Incompatible buffer componentsVerify the pH and composition of the assay buffer. Avoid components that may interfere with the enzyme or detection chemistry.
High Variability in Cell-Based Assay (Protocol 2) Inconsistent cell densityEnsure uniform cell seeding and that cells are in a similar growth phase across all wells.
Incomplete extractionOptimize incubation times and agitation for both extraction steps. Ensure complete removal of supernatants.
Precipitation of this compound Low solubility in aqueous bufferIncrease the concentration of the organic solvent in the stock solution, ensuring the final concentration in the assay is not cytotoxic. Perform a solubility test prior to the assay.

References

  • Synthesis and Evaluation of Long-Acting D-Penicillamine Derivatives. Semantic Scholar. Available at: [Link]

  • D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available at: [Link]

  • Organic total synthesis method of D-penicillamine. Google Patents.
  • Synthesis and biological evaluation of a new series of cinnamic acid amide derivatives as potent haemostatic agents containing a 2-aminothiazole substructure. PubMed. Available at: [Link]

  • [D-penicillamine and collagen]. PubMed. Available at: [Link]

  • The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review. PMC - NIH. Available at: [Link]

  • D-penicillamine affects lipid peroxidation and iron content in the rat brain cortex. PubMed. Available at: [Link]

  • Preparation of penicillamine. Google Patents.
  • Process for the preparation of D(-)-penicillamine and salts thereof. Google Patents.
  • Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. ResearchGate. Available at: [Link]

  • (+-)-Penicillamine. PubChem. Available at: [Link]

  • Quantitative determination of small amounts of L-penicillamine in D-penicillamine after desulfurization with Raney nickel. PubMed. Available at: [Link]

  • S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. PMC - NIH. Available at: [Link]

  • Properties and Function of Lysyl Oxidase. ResearchGate. Available at: [Link]

  • Mechanism of Inhibition of Collagen Crosslinking by Penicillamine. ResearchGate. Available at: [Link]

  • Mechanism of inhibition of collagen crosslinking by penicillamine. PubMed. Available at: [Link]

  • The Influence of Cationic Nitrosyl Iron Complex with Penicillamine Ligands on Model Membranes, Membrane-Bound Enzymes and Lipid Peroxidation. MDPI. Available at: [Link]

  • Lysyl oxidase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

  • Contact Lens Assisted Collagen Crosslinking: A New Technique for Crosslinking in Thin Corneas. YouTube. Available at: [Link]

  • Mechanisms of Collagen Crosslinking in Diabetes and Keratoconus. MDPI. Available at: [Link]

  • Corneal Collagen Crosslinking. YouTube. Available at: [Link]

  • Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells. Journal of Biological Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Assessing the Immunomodulatory Effects of N-valeryl-D,L-penicillamine on Human T-Lymphocytes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive framework and detailed protocols for evaluating the biological effects of N-valeryl-D,L-penicillamine on human T-lymphocytes. The parent compound, D-penicillamine, is a known immunomodulator used in the treatment of rheumatoid arthritis, with activities that include reducing T-lymphocyte counts and inhibiting macrophage function[1]. The N-valeryl modification may alter the compound's potency, specificity, or pharmacokinetic profile. These protocols are designed for researchers in immunology and drug development to systematically characterize the impact of this novel derivative on key T-cell functions: viability, activation, proliferation, and cytokine secretion.

Introduction: The Scientific Rationale

T-lymphocytes are central orchestrators of the adaptive immune response, and their dysregulation is a hallmark of autoimmune diseases and immunotoxicity. Pharmacological modulation of T-cell activity is a cornerstone of modern therapeutics. The parent compound, D-penicillamine, has demonstrated effects on the immune system, including the inhibition of T-helper cell function and lymphoblastic transformation[2][3]. It is hypothesized to act by reducing T-lymphocyte numbers, inhibiting macrophage activity, and decreasing interleukin-1 (IL-1) production[1].

The addition of a valeryl group to the penicillamine structure creates this compound, a novel chemical entity. This modification could potentially enhance cell membrane permeability, alter protein binding, or change the compound's mechanism of action. Therefore, a rigorous, multi-parameter assessment is required to define its immunomodulatory profile. This guide presents a suite of validated in vitro assays to dissect its effects on primary human T-lymphocytes.

Foundational Concepts: T-Lymphocyte Activation

T-cell activation is a complex, multi-signal process essential for initiating an adaptive immune response. A foundational understanding of this process is critical for interpreting experimental outcomes.

  • Signal 1 (Antigen Recognition): The T-cell receptor (TCR) on the T-lymphocyte surface recognizes a specific antigenic peptide presented by a Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell (APC)[4][5]. In vitro, this signal can be mimicked using polyclonal activators like phytohemagglutinin (PHA) or monoclonal antibodies against the CD3 component of the TCR complex.

  • Signal 2 (Co-stimulation): Full T-cell activation requires a second, co-stimulatory signal, most prominently delivered through the interaction of the T-cell's CD28 protein with CD80/CD86 on the APC[4][6]. This signal prevents anergy (a state of T-cell unresponsiveness) and promotes survival and proliferation[6]. Laboratory protocols often use anti-CD28 antibodies to provide this signal.

  • Signal 3 (Cytokine Signaling): Cytokines released by the APC and the T-cell itself, such as IL-2, drive clonal expansion and differentiation into effector and memory cells[6][7].

The protocols outlined below are designed to interrogate how this compound interferes with or modifies these critical activation events.

T_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Lymphocyte MHC MHC-Peptide TCR TCR/CD3 MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 PLCg PLCγ TCR->PLCg PI3K PI3K CD28->PI3K NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PI3K->AP1 PI3K->NFkB IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene Compound This compound (Potential Point of Interference) Compound->PLCg Compound->PI3K Experimental_Workflow Start Isolate Human PBMCs from Whole Blood Isolate_T Purify CD3+ T-Cells (e.g., Magnetic Bead Selection) Start->Isolate_T Culture Culture T-Cells with Mitogen (e.g., anti-CD3/CD28) & This compound Isolate_T->Culture Viability Assay 1: Cell Viability (e.g., Live/Dead Stain) Culture->Viability Proliferation Assay 2: Proliferation (CFSE Dilution by Flow Cytometry) Culture->Proliferation Activation Assay 3: Activation Marker Expression (CD25/CD69 by Flow Cytometry) Culture->Activation Cytokine Assay 4: Cytokine Secretion (ELISA / CBA / ICS) Culture->Cytokine Analysis Data Analysis & Interpretation Viability->Analysis Proliferation->Analysis Activation->Analysis Cytokine->Analysis

Figure 2: High-level experimental workflow.

Detailed Protocols

Scientist's Note: For all protocols, it is imperative to include proper controls. These must include:

  • Unstimulated Control: T-cells cultured in media alone (no mitogen).

  • Vehicle Control: T-cells stimulated in the presence of the solvent used to dissolve this compound (e.g., DMSO).

  • Stimulated Control (Positive Control): T-cells stimulated with mitogen in the absence of the test compound.

Protocol 1: Isolation of Human T-Lymphocytes

Objective: To obtain a highly pure population of T-lymphocytes from peripheral blood for downstream functional assays.

Materials:

  • Ficoll-Paque™ PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) CD3+ T-cell isolation kit

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI).

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor whole blood using density gradient centrifugation over Ficoll-Paque™.

  • Wash the isolated PBMC layer twice with PBS.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue.

  • Enrich for T-lymphocytes using a negative selection method (e.g., RosetteSep™ or a MACS kit). This is preferable to positive selection via CD3 to avoid unintentional cell activation.

  • Assess the purity of the isolated CD3+ T-cell population by flow cytometry. A purity of >95% is recommended.

  • Resuspend the purified T-cells in complete RPMI at a concentration of 1 x 10⁶ cells/mL.

Protocol 2: T-Lymphocyte Proliferation Assay using CFSE

Objective: To quantify the inhibitory or stimulatory effect of this compound on T-cell proliferation.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Human T-Activator CD3/CD28 Dynabeads™ or plate-bound anti-CD3/soluble anti-CD28 antibodies

  • 96-well round-bottom culture plate

  • Flow cytometer

Procedure:

  • Labeling: Resuspend purified T-cells at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI. Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete RPMI to remove excess CFSE.

  • Plating: Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL. Plate 100 µL/well (1 x 10⁵ cells) in a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound in complete RPMI. Add 50 µL of the compound dilutions to the appropriate wells. Add 50 µL of vehicle control or media to control wells.

  • Stimulation: Add 50 µL of the T-cell activation stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

  • Incubation: Culture the plates for 72-96 hours at 37°C, 5% CO₂.

  • Analysis: Harvest cells and analyze on a flow cytometer. Gate on the live lymphocyte population. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cell generations.

Data Presentation:

Treatment GroupConcentration (µM)% Proliferating CellsProliferation Index
Unstimulated0< 5%~1.0
Stimulated (Vehicle)085%3.5
This compound178%3.1
This compound1055%2.4
This compound10020%1.5
Protocol 3: Analysis of T-Cell Activation Marker Expression

Objective: To determine if this compound alters the early or late activation status of T-cells by measuring surface marker expression. [8][9] Materials:

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69 (early activation), anti-CD25 (late activation)

  • Live/Dead fixable viability dye

  • Flow cytometer

Procedure:

  • Set up a 96-well plate culture as described in Protocol 2 (steps 4-6), but without CFSE labeling.

  • Incubation: For CD69 expression, incubate for 24 hours. For CD25 expression, incubate for 48-72 hours.

  • Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS).

  • Stain with a Live/Dead viability dye according to the manufacturer's protocol.

  • Stain with the surface antibody cocktail (anti-CD3, CD4, CD8, CD69, CD25) for 30 minutes on ice, protected from light.

  • Wash cells twice with FACS buffer.

  • Acquire data on a flow cytometer.

  • Analysis: Gate on live, single cells, then on CD4+ and CD8+ T-cell subsets. Determine the percentage and mean fluorescence intensity (MFI) of CD69+ and CD25+ cells within each subset.

Protocol 4: Quantification of Cytokine Production

Objective: To measure the effect of the compound on the secretion of key T-cell effector cytokines (e.g., IL-2, IFN-γ, TNF-α).

Materials:

  • ELISA kits, Cytometric Bead Array (CBA) kits, or reagents for Intracellular Cytokine Staining (ICS)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for ICS

Procedure (ELISA/CBA):

  • Set up and stimulate cell cultures as described in Protocol 2 (steps 4-7).

  • At 48-72 hours, centrifuge the plate and carefully collect the supernatant.

  • Store supernatants at -80°C or proceed directly with the assay.

  • Perform ELISA or CBA according to the manufacturer's instructions to quantify the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α).

Procedure (Intracellular Cytokine Staining - ICS):

  • Set up and stimulate cell cultures as described in Protocol 2 (steps 4-6).

  • For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) to all wells. This traps cytokines within the cell.

  • Harvest cells and perform surface staining as in Protocol 3.

  • Fix and permeabilize the cells using a commercially available kit (e.g., Cytofix/Cytoperm™).

  • Stain with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2).

  • Wash and acquire data on a flow cytometer. Analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ subsets.

Data Presentation:

Treatment GroupConcentration (µM)IFN-γ (pg/mL)IL-2 (pg/mL)
Unstimulated0< 10< 5
Stimulated (Vehicle)02500800
This compound12200750
This compound101300400
This compound100450150

Data Interpretation and Trustworthiness

  • Cytotoxicity vs. Immunomodulation: The viability assay is critical. If a compound shows high toxicity at a certain concentration, any observed decrease in proliferation or cytokine production at that concentration is likely due to cell death, not specific immunomodulation. True immunomodulatory effects should occur at non-toxic concentrations.

  • Mechanism of Action:

    • A decrease in both proliferation and activation markers (CD25/CD69) suggests the compound may act early in the activation cascade (e.g., interfering with TCR signaling).

    • A reduction in proliferation without a significant change in early activation markers might indicate interference with downstream pathways like IL-2 signaling or cell cycle progression.

    • Selective inhibition of certain cytokines (e.g., IFN-γ but not IL-2) could point to an effect on T-cell differentiation pathways (e.g., skewing away from a Th1 phenotype).

By following this integrated protocol, researchers can build a comprehensive profile of this compound's effects on T-lymphocytes, providing a solid foundation for further preclinical and clinical development.

References

  • Amor, B., & Dougados, M. (1984). D-penicillamine: mechanism of cellular action and induced autoimmune diseases. La Presse Medicale, 13(46), 2789-2793.
  • Schumacher, K., Maerker-Alzer, G., & Preuss, R. (1975). Effect of D-penicillamine on lymphocyte function. Arzneimittel-Forschung, 25(4), 603-606. [Link]

  • Pergola, M., et al. (2022). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Antibiotics, 11(4), 459. [Link]

  • Microbe Online. (2024). Activation of T lymphocytes. Microbe Online. [Link]

  • Vanderbilt University Medical Center. (2023). Study finds hallmarks of T cell exhaustion within hours of tumor exposure. VUMC News. [Link]

  • Patsnap. (2024). What is the mechanism of Penicillamine? Patsnap Synapse. [Link]

  • Gupta, S., et al. (2019). A case report and focused literature review of d-penicillamine and severe neutropenia: A serious toxicity from a seldom-used drug. Clinical Case Reports, 7(5), 1033-1037. [Link]

  • Tariq, A., & Nessel, T. A. (2025). Penicillamine. In StatPearls. StatPearls Publishing. [Link]

  • Oka, H., et al. (1978). Effects of oral administration of D-penicillamine on T- and B-lymphocytes in peripheral blood of rheumatoid patients. Ryogaku, 20(1), 51-57. [Link]

  • Zappasodi, R., et al. (2020). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Enzymology, 632, 227-248. [Link]

  • Janetzki, S., & Price, L. (2007). Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT. Journal of Immunological Methods, 322(1-2), 95-104. [Link]

  • British Society for Immunology. (n.d.). T-cell activation. British Society for Immunology. [Link]

  • Kang, I. (2012). Analysis of T Cells Using Flow Cytometry. The Korean Journal of Internal Medicine, 27(2), 133-139. [Link]

  • Rosada, M., et al. (1993). Effect of D-penicillamine on the T cell phenotype in scleroderma. Comparison between treated and untreated patients. Clinical and Experimental Rheumatology, 11(2), 143-148. [Link]

  • Fenoglio, C., et al. (2023). An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals. Journal of Immunological Methods, 515, 113437. [Link]

  • Anderson, K. C., et al. (2021). Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. Frontiers in Immunology, 12, 643441. [Link]

  • Charles River Laboratories. (n.d.). Inflammation and Autoimmune T cell assays. Charles River Laboratories. [Link]

  • Bernard, G., & Bernard, A. (1999). [Molecular pathways of T lymphocyte activation]. La Presse Medicale, 28(40), 2251-2256. [Link]

  • ProMab Biotechnologies. (n.d.). T Cell Activation and Proliferation Assays. ProMab Biotechnologies. [Link]

  • Wikipedia. (n.d.). T cell. Wikipedia. [Link]

  • Wikipedia. (n.d.). Penicillamine. Wikipedia. [Link]

  • Zappasodi, R., et al. (2020). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Enzymology, 632, 227-248. [Link]

  • Assay Genie. (2023). T cell Immunophenotyping - A Guide. Assay Genie. [Link]

  • Conway, M. G., et al. (2023). Immunomodulatory therapies in community-acquired pneumonia: a protocol for a systematic review and network meta-analysis. BMJ Open, 13(9), e072703. [Link]

  • Intellicyt. (n.d.). A Rapid, High Throughput Multiplex Assay that Identifies T-cell Subsets and Measures T-Cell Activation and Cytokine Secretion. Intellicyt. [Link]

  • Reaction Biology. (n.d.). T Cell Assays. Reaction Biology. [Link]

  • Elsheikh, A., & Naisbitt, D. J. (2014). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Journal of Immunological Methods, 414, 19-29. [Link]

  • Weit, N. (2015). Advanced flow cytometric analysis of human T cell memory subsets. LabRoots. [Link]

Sources

Application Notes and Protocols for In Vitro Drug Release Studies of N-valeryl-D,L-penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Novel Lipophilic Penicillamine Derivative

N-valeryl-D,L-penicillamine represents a novel, lipophilic derivative of the well-established chelating agent and antirheumatic drug, penicillamine. The addition of a valeryl group to the nitrogen atom of the penicillamine molecule is anticipated to significantly increase its hydrophobicity. This modification may be intended to enhance membrane permeability, prolong its therapeutic effect, or enable its formulation in lipid-based drug delivery systems. However, this increased lipophilicity presents a significant challenge for in vitro drug release studies, as conventional aqueous dissolution media are unlikely to provide the necessary sink conditions for meaningful data acquisition.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and scientifically sound in vitro release testing methodology for this compound. Recognizing the absence of specific literature for this novel compound, this guide synthesizes established principles for the in vitro release testing of poorly soluble drugs with the known physicochemical properties of penicillamine and N-acylated amino acids. The protocols herein are designed to be a self-validating starting point, emphasizing the rationale behind each experimental choice to empower the user to adapt and optimize the methodology for their specific formulation.

Physicochemical Rationale: Understanding the Impact of N-Valeryl Modification

Penicillamine itself is a crystalline substance with good water solubility.[1] However, the introduction of an N-acyl group, such as a valeryl group, is a common strategy to increase the lipophilicity of a molecule.[2][3] This increased lipophilicity is expected to dramatically decrease the aqueous solubility of this compound compared to its parent compound. Consequently, standard in vitro release test methods employing aqueous buffers (pH 1.2-6.8) will likely fail to maintain sink conditions, leading to incomplete and misleading release profiles.

To overcome this, the in vitro release methodology must be designed to accommodate a hydrophobic analyte. This typically involves the use of dissolution media with enhanced solubilizing capacity, achieved through the addition of surfactants or co-solvents. The choice and concentration of these excipients are critical and must be carefully justified to ensure the method is discriminating and biorelevant.

Experimental Design: A Multi-faceted Approach to In Vitro Release Testing

A robust in vitro release study for a novel, poorly soluble compound like this compound requires a systematic approach. The following diagram illustrates the key stages of method development and execution:

experimental_workflow cluster_prep Phase 1: Preparation and Characterization cluster_method_dev Phase 2: Dissolution Method Development cluster_validation Phase 3: Method Validation and Execution formulation Formulation Preparation physchem Physicochemical Characterization (Solubility, Stability) formulation->physchem media Dissolution Medium Selection (Surfactants, pH) formulation->media analytical Analytical Method Development (e.g., HPLC-UV) physchem->analytical apparatus Apparatus and Agitation Selection media->apparatus sampling Sampling and Sink Conditions apparatus->sampling validation Method Validation (Specificity, Linearity, Accuracy) sampling->validation release_study In Vitro Release Study Execution validation->release_study data_analysis Data Analysis and Profile Comparison release_study->data_analysis

Caption: A three-phase workflow for the in vitro release testing of this compound.

Detailed Experimental Protocols

Protocol 1: Preliminary Solubility and Stability Assessment

Rationale: Understanding the solubility and stability of this compound across a range of pH values and in the presence of potential dissolution media components is a prerequisite for method development. This data will inform the selection of an appropriate dissolution medium that ensures sink conditions and analyte stability throughout the experiment.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Phosphate buffers (pH 1.2, 4.5, 6.8)

  • Surfactants (e.g., Sodium Dodecyl Sulfate (SDS), Tween 80)

  • Organic co-solvents (e.g., Methanol, Acetonitrile)

  • HPLC system with UV detector

  • Shaking incubator

  • pH meter

Procedure:

  • Aqueous Solubility:

    • Prepare saturated solutions of this compound in phosphate buffers of varying pH (e.g., 1.2, 4.5, 6.8) at 37°C.

    • Equilibrate the solutions for at least 24 hours in a shaking incubator.

    • Filter the solutions and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

  • Solubility in Surfactant-Containing Media:

    • Repeat the solubility determination in the selected buffers containing various concentrations of surfactants (e.g., 0.1%, 0.5%, 1.0% w/v SDS or Tween 80).[4]

    • This will help identify a suitable surfactant and its optimal concentration to achieve sink conditions.

  • Stability Assessment:

    • Prepare solutions of this compound in the most promising dissolution media identified in the previous steps.

    • Incubate the solutions at 37°C for the intended duration of the release study (e.g., 24-48 hours).

    • Analyze the concentration of the drug at various time points to assess for any degradation. Penicillamine and its derivatives can be susceptible to oxidation, so this is a critical step.

Protocol 2: In Vitro Drug Release Study using USP Apparatus 2 (Paddle Apparatus)

Rationale: The USP Apparatus 2 is a robust and widely used system for the dissolution testing of solid oral dosage forms. The paddle provides gentle agitation, which is often suitable for formulations where shear stress is not a critical factor for drug release. The use of a surfactant-modified dissolution medium is proposed to ensure sink conditions for the lipophilic this compound.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5°C

  • This compound dosage forms (e.g., tablets, capsules)

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer) containing a justified concentration of a surfactant (e.g., 0.5% w/v SDS), pre-warmed to 37°C. The selection should be based on the data from Protocol 1.[4]

  • Syringes and filters for sampling (ensure filters do not adsorb the drug)

  • Validated analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Apparatus Setup:

    • Set up the USP Apparatus 2 according to the manufacturer's instructions.

    • Fill each vessel with 900 mL of the pre-warmed dissolution medium.

    • Set the paddle speed to a justified rotational speed (e.g., 50 or 75 rpm).[5]

  • Sample Introduction:

    • Carefully drop one dosage form into each vessel.

    • Start the apparatus immediately.

  • Sampling:

    • At predetermined time points (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 360, 480 minutes), withdraw a sample (e.g., 5 mL) from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a suitable filter.

    • If necessary, replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Analyze the filtered samples for the concentration of this compound using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement.

    • Plot the percentage of drug released versus time to obtain the dissolution profile.

Protocol 3: Analytical Method Validation (Example: HPLC-UV)

Rationale: A validated analytical method is essential for the accurate quantification of the released drug. HPLC-UV is a common and reliable technique for the analysis of many pharmaceutical compounds.[6][7]

Parameters to Validate:

ParameterAcceptance Criteria
Specificity The method should be able to resolve the analyte peak from any excipients, degradation products, or components of the dissolution medium.
Linearity A linear relationship between the analyte concentration and the detector response should be demonstrated over a defined range (e.g., R² > 0.99).
Accuracy The closeness of the measured value to the true value, typically expressed as percent recovery (e.g., 98-102%).
Precision The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD) for repeatability and intermediate precision (e.g., RSD < 2%).
Range The concentration interval over which the method is shown to be linear, accurate, and precise.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Example HPLC-UV Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined by UV-Vis spectral scan of this compound.

  • Column Temperature: 30°C

Data Presentation and Interpretation

The results of the in vitro release study should be presented clearly to allow for meaningful interpretation and comparison between different formulations or batches.

Table 1: Example Dissolution Profile Data

Time (minutes)% Drug Released (Mean ± SD, n=6)
1515.2 ± 2.1
3028.9 ± 3.5
6045.6 ± 4.2
12068.3 ± 5.1
24085.1 ± 4.8
36092.7 ± 3.9
48098.5 ± 2.5

Visualization of the In Vitro Release Process

The following diagram illustrates the fundamental principle of drug release from a solid dosage form into the dissolution medium.

drug_release_process cluster_dosage Solid Dosage Form cluster_medium Dissolution Medium d1 r1 d1->r1 Disintegration d2 r2 d2->r2 Deaggregation d3 r3 d3->r3 Dissolution d4 r4 d4->r4 d5 r5 d5->r5 d6 r6 d6->r6 d7 d8 d9 d10 d11 d12

Caption: The process of drug release from a solid dosage form into the surrounding medium.

Conclusion and Further Considerations

This application note provides a foundational framework for developing and executing in vitro drug release studies for the novel, lipophilic compound this compound. The emphasis on preliminary solubility and stability testing, coupled with the use of surfactant-modified dissolution media, is crucial for obtaining meaningful and reliable data for this type of molecule.

It is imperative that the developed method be validated according to established guidelines to ensure its suitability for its intended purpose, whether for formulation development, quality control, or to support regulatory submissions.[5] For formulations intended for modified release, further characterization of the release kinetics and exploration of different dissolution apparatuses (e.g., USP Apparatus 4 - Flow-Through Cell) may be warranted. As this compound is likely a prodrug, in vitro studies incorporating relevant enzymes to assess its conversion to the active penicillamine may also be a valuable future direction.[8][9]

References

  • ResearchGate. (n.d.). Penicillamine: Physical Profile. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2021). Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • PubMed. (1995). Lipophilic N-acylpyrazinamide derivatives: synthesis, physicochemical characterization, liposome incorporation, and in vitro activity against Mycobacterium avium-intracellulare. Retrieved February 7, 2026, from [Link]

  • PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved February 7, 2026, from [Link]

  • PMC. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved February 7, 2026, from [Link]

  • FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved February 7, 2026, from [Link]

  • Hindawi. (2020). Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-acetyl-D-penicillamine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved February 7, 2026, from [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Retrieved February 7, 2026, from [Link]

  • Pion Inc. (n.d.). Subcutaneous prodrug formulations in vitro. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Acetylcysteinamide. Retrieved February 7, 2026, from [Link]

  • ScienceDirect. (2017). Analysis of penicillamine using Cu-modified graphene quantum dots synthesized from uric acid as single precursor. Retrieved February 7, 2026, from [Link]

  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved February 7, 2026, from [Link]

  • NIH. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved February 7, 2026, from [Link]

  • PubMed. (1980). Comparison of methods for determining penicillamine in bulk drug and formulations. Retrieved February 7, 2026, from [Link]

  • PMC. (2020). Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017). Analysis of Penicillamine Using Cu-Modified Graphene Quantum Dots Synthesized from Uric Acid as Single Precursor. Retrieved February 7, 2026, from [Link]

  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020). In Vitro Drug Release Testing for LA Drug Products QC (16of35) Complex Generics - Sep. 25-26, 2019. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Dissolution of N-valeryl-D,L-penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the dissolution of N-valeryl-D,L-penicillamine for various experimental applications. Recognizing the unique physicochemical properties imparted by the N-valeryl group, this document outlines systematic approaches for solvent selection, stock solution preparation, and dilution into aqueous media suitable for cell-based assays and other sensitive experimental systems. The protocols are designed to ensure compound stability and maximize reproducibility.

Introduction: Understanding the Molecule

This compound is a derivative of the well-characterized chelating agent D-penicillamine. The addition of a five-carbon valeryl group to the amino function significantly increases the lipophilicity of the parent molecule. This modification can enhance membrane permeability, alter pharmacokinetic properties, and potentially modulate biological activity. However, this increased lipophilicity also presents challenges for dissolution in aqueous buffers commonly used in biological research.

Understanding the structure-solubility relationship is paramount. While D-penicillamine is water-soluble, the nonpolar valeryl chain of this compound dictates a preference for organic solvents.[1] This guide provides a framework for navigating these properties to achieve successful and consistent experimental outcomes.

Physicochemical Properties and Solubility Profile

A summary of the relevant physicochemical properties of this compound and its parent compound, D-penicillamine, is presented in Table 1. This information is crucial for informed solvent selection.

PropertyD-PenicillamineThis compound (Inferred)Rationale for Inference
Appearance White or practically white, crystalline powder[2]Likely a solidThe addition of the valeryl group is unlikely to change the physical state at room temperature.
Water Solubility Soluble (11.1 g/100 mL at 20°C)[3]Poorly solubleThe lipophilic N-valeryl group significantly reduces the polarity of the molecule, thereby decreasing its affinity for water.
Organic Solvent Solubility Soluble in ethanol (~5 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL)[4]; Insoluble in ether, chloroform, and other nonpolar organic solvents[3][5]Soluble in chloroform and dichloromethane[1]. Likely soluble in DMSO, DMF, and ethanol.The increased lipophilicity suggests solubility in nonpolar organic solvents. The underlying penicillamine structure should retain solubility in polar aprotic solvents like DMSO and DMF.
Stability Aqueous solutions are not recommended for storage for more than one day[4]. The thiol group is susceptible to oxidation.Aqueous dilutions should be prepared fresh. Stock solutions in anhydrous organic solvents are expected to be more stable.The thiol group remains a reactive moiety prone to oxidation, especially in aqueous media.

Strategic Solvent Selection for Experimental Success

The choice of solvent is dictated by the experimental context, particularly the tolerance of the biological system to organic solvents. The following decision tree (Figure 1) provides a logical workflow for selecting an appropriate dissolution strategy.

Solvent_Selection Figure 1. Solvent Selection Workflow for this compound A Start: Need to dissolve this compound B What is the final experimental medium? A->B C Aqueous Buffer (e.g., PBS, cell culture medium) B->C Aqueous D Organic Solvent B->D Organic E Is a low concentration of organic solvent tolerated? C->E K Dissolve directly in the appropriate organic solvent (e.g., Chloroform, Dichloromethane). D->K F Yes E->F G No E->G H Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, Ethanol). F->H J Consider alternative formulation strategies (e.g., cyclodextrin inclusion, liposomal encapsulation). (Advanced, requires formulation expertise) G->J I Serially dilute the stock solution into the final aqueous medium. H->I

Caption: A decision-making diagram for selecting the appropriate solvent for this compound.

Detailed Dissolution Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is recommended for most applications requiring subsequent dilution into aqueous media. Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high solvating power and compatibility with many biological assays at low final concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is advisable to start with a slightly lower volume of solvent and add more if needed.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution but should be used with caution to avoid potential degradation.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of anhydrous DMSO will enhance long-term stability.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol describes the dilution of the organic stock solution into an aqueous buffer for final experimental use. The key consideration is to avoid precipitation of the compound upon dilution.

Materials:

  • High-concentration stock solution of this compound in an organic solvent (from Protocol 1).

  • Pre-warmed (to 37°C) aqueous experimental buffer (e.g., PBS, cell culture medium).

  • Vortex mixer.

Procedure:

  • Pre-warm the Aqueous Buffer: Warming the aqueous buffer to 37°C can help to maintain the solubility of the compound upon dilution.

  • Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution. This minimizes localized high concentrations of the compound that can lead to precipitation.

  • Dilution Technique:

    • Add the aqueous buffer to a new sterile tube.

    • While vortexing the aqueous buffer, add the required volume of the stock solution dropwise. This rapid mixing helps to disperse the compound quickly.

  • Final Concentration: Ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (the same concentration of the organic solvent without the compound) in your experiments.

  • Immediate Use: Aqueous dilutions of this compound should be prepared fresh and used immediately, as the compound may be prone to hydrolysis or oxidation over time in aqueous environments.[4]

Stability and Storage Recommendations

  • Solid Compound: Store the solid this compound at -20°C, protected from light and moisture.

  • Organic Stock Solutions: When prepared in anhydrous DMSO or ethanol and stored in tightly sealed vials at -20°C or -80°C, stock solutions should be stable for several months. Aliquoting is strongly recommended to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound.[4] These should be prepared fresh for each experiment from the organic stock solution.

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous buffer. The final concentration of the compound exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too high.Perform serial dilutions. Ensure the final concentration of the organic solvent is as low as possible. Pre-warm the aqueous buffer. Consider using a different organic solvent for the stock solution that is more miscible with water (e.g., ethanol).
Stock solution is cloudy or contains particulates. The compound is not fully dissolved. The compound may have degraded.Sonicate the stock solution for a longer duration. Gentle warming may be attempted. If the issue persists, prepare a fresh stock solution.
Inconsistent experimental results. The compound may be degrading in the aqueous solution over the course of the experiment. Inaccurate pipetting of viscous stock solutions (like DMSO).Prepare fresh aqueous solutions for each experiment and use them immediately. Use positive displacement pipettes for accurate handling of viscous solutions.

Conclusion

The successful use of this compound in experimental settings is critically dependent on proper dissolution and handling. By understanding the lipophilic nature of the compound and employing the systematic protocols outlined in this guide, researchers can prepare stable and effective solutions, leading to more reliable and reproducible scientific data.

References

  • Google Patents. US4150240A - Method for preparing d-penicillamine and salts thereof.
  • Megson, I. L., et al. (1999). N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British journal of pharmacology, 126(3), 639–648. [Link]

  • PubChem. Penicillamine. [Link]

  • PubChem. D-Penicillamine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-valeryl-D,L-penicillamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

N-valeryl-D,L-penicillamine is a lipophilic derivative of penicillamine.[1] Unlike its parent compound (D-penicillamine), which is freely water-soluble due to its zwitterionic nature [1], the addition of the N-valeryl (pentanoyl) group masks the amine functionality, converting it into an amide.[1] This structural modification significantly alters its physicochemical profile:

  • Loss of Zwitterion: The molecule functions primarily as a weak acid (Carboxyl pKa ~3-4; Thiol pKa ~9-10).[1]

  • Increased Lipophilicity: The 5-carbon valeryl chain reduces aqueous solubility compared to N-acetyl derivatives, increasing the risk of precipitation in aqueous buffers [2].[1]

  • Redox Sensitivity: The free thiol (-SH) group remains susceptible to oxidation, forming disulfides (dimers) that can introduce experimental artifacts.[1]

This guide provides a self-validating workflow to solubilize this compound without compromising biological activity.

Master Protocol: Stock Solution Preparation

Do not attempt to dissolve this compound directly in cell culture media or aqueous buffers.[1] The hydrophobic valeryl tail will prevent solvation, leading to micro-aggregates that are invisible to the naked eye but toxic to cells.[1]

Reagents Required[1][2][3][4][5]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[1]

  • Vessel: Amber glass vials (hydrophobic compounds can adsorb to plastics; amber protects from light-induced oxidation).[1]

  • Gas: Nitrogen or Argon (for headspace purging).

Step-by-Step Workflow
  • Calculate: Determine the mass required for a 100 mM stock solution.

    • Note: Avoid concentrations >200 mM as viscosity issues in DMSO can lead to pipetting errors.[1]

  • Solvation: Add the calculated volume of anhydrous DMSO to the vial before adding the solid compound (if possible) or immediately after.

    • Why? Adding liquid to powder prevents the formation of a "gum" at the bottom of the tube.[1]

  • Vortexing: Vortex vigorously for 30-60 seconds. The solution should be crystal clear.

  • Visual Validation: Hold the vial up to a light source. If the solution appears "cloudy" or "oily," sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Purge headspace with inert gas before capping.[1] Store at -20°C.

Critical Troubleshooting: Aqueous Dilution & "Crash Out"

The Problem: When you spike the DMSO stock into culture media (pH 7.4), the sudden change in polarity can force the lipophilic N-valeryl group to drive the molecule out of solution.[1]

Diagnostic: The "Crystal Shock" Test

Before applying to cells, run this validation:

  • Prepare a mock tube of your culture media (containing serum).

  • Add the compound to your maximum desired concentration (e.g., 100 µM).

  • Incubate at 37°C for 30 minutes.

  • Check: Measure OD600 or inspect under a microscope (10x objective).

    • Result: Visible crystals or dark specks indicate precipitation.[1]

Solution: The Intermediate Dilution Method

Instead of jumping from 100% DMSO to 0.1% DMSO in one step, use a "stepping stone" solvent if precipitation occurs.[1]

DilutionWorkflow cluster_legend Why this works? Stock 100 mM Stock (100% DMSO) Inter Intermediate Working Soln (10x Conc. in PBS + 10% DMSO) Stock->Inter 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc. in Media) Inter->Final 1:10 Dilution (Minimizes Shock) Note Gradual polarity shift prevents rapid nucleation of crystals.

Figure 1: Serial dilution strategy to mitigate precipitation shock.[1] By creating an intermediate step, you prevent the localized high concentrations that trigger rapid crystallization.[1]

FAQ: Chemical Stability & pH Management

Q1: My assay requires acidic conditions (pH 5.0). Will this work? Answer: Proceed with extreme caution. this compound contains a carboxylic acid.[1] At pH 5.0, the carboxyl group approaches its pKa (protonated form), making the molecule neutral and highly insoluble [3].[1]

  • Fix: If you must work at low pH, you likely need a carrier molecule like Cyclodextrin (HP-β-CD) to cage the hydrophobic valeryl tail and keep it in solution.[1]

Q2: The compound activity decreases over 24 hours.[1] Why? Answer: This is likely Thiol Oxidation .[1] The free thiol (-SH) readily oxidizes to form a disulfide dimer (R-S-S-R) in the presence of oxygen and trace metals (Cu²⁺, Fe³⁺) often found in media [4].[1]

  • Fix 1 (Chelation): Add 1 mM EDTA to your buffers to sequester trace metals that catalyze oxidation.[1]

  • Fix 2 (Reduction): If your assay tolerates it, add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine).[1] TCEP is more stable than DTT at neutral pH and will keep the penicillamine derivative in its active, reduced monomeric state.[1]

Q3: Can I use Ethanol instead of DMSO? Answer: Ethanol is acceptable but less ideal.[1] While Penicillamine derivatives are soluble in ethanol [1], ethanol evaporates rapidly in plate-based assays (changing concentrations) and is less effective at solvating the hydrophobic valeryl chain than the dipolar aprotic solvent DMSO.[1] Stick to DMSO unless your cells are strictly ethanol-dependent.[1]

Data Summary: Solubility & Stability

ParameterConditionStatusRecommendation
Solubility Water (pH 7.[1][2][3]0)Poor Do not use.
Solubility DMSOExcellent Preferred Stock Solvent (>50 mM).
Solubility 1M NaOHGood Forms salt, but high pH may damage cells.
Stability Room Temp (Air)Unstable Oxidizes to disulfide. Use immediately.
Stability -20°C (DMSO)Stable Stable for 6+ months if protected from moisture.[1]

Decision Tree: Solvent System Selection

DecisionTree Start Start: Dissolve this compound Step1 Is the assay strictly aqueous (No DMSO allowed)? Start->Step1 BranchYes Yes Step1->BranchYes BranchNo No (Standard) Step1->BranchNo Soln1 Dissolve in 0.1M NaOH (100x stock) Neutralize rapidly in buffer containing BSA. BranchYes->Soln1 Soln2 Dissolve in Anhydrous DMSO. Dilute <0.5% v/v in assay. BranchNo->Soln2 PrecipCheck Did precipitation occur upon dilution? Soln2->PrecipCheck Fix1 Add Carrier: 0.1% BSA or Cyclodextrin PrecipCheck->Fix1 Yes Success Proceed to Assay PrecipCheck->Success No

Figure 2: Logic flow for selecting the correct solubilization strategy based on assay constraints.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (General reference on lipophilicity/solubility relationships in drug derivatives).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5852, Penicillamine. Retrieved from [Link][1]

  • Stamler, J. S., & Feelisch, M. (1996). Preparation and Detection of S-Nitrosothiols. In Methods in Nitric Oxide Research (pp. 521-539).[1] John Wiley & Sons.[1][4] (Reference on thiol/nitrosothiol stability and oxidation).

Sources

Technical Support Center: N-valeryl-D,L-penicillamine Aqueous Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-valeryl-D,L-penicillamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with aqueous solutions of this compound. As Senior Application Scientists, we've synthesized our expertise to provide you with practical troubleshooting strategies and in-depth answers to frequently asked questions.

Troubleshooting Guide: Common Issues with this compound in Aqueous Solutions

Researchers may encounter several challenges when working with this compound in aqueous media. The following table outlines common problems, their probable causes rooted in the compound's chemical nature, and recommended solutions to ensure the integrity of your experiments.

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of active compound concentration over a short period. Oxidation: The primary degradation pathway for penicillamine derivatives is the oxidation of the thiol (-SH) group, leading to the formation of disulfide dimers. This is often accelerated by the presence of oxygen and metal ions.De-gas your solvent: Purge your aqueous buffer with an inert gas (e.g., nitrogen or argon) before and during the preparation of your solution to minimize dissolved oxygen.Use fresh solutions: It is recommended to prepare solutions fresh for each experiment and avoid long-term storage in an aqueous state.[1]Add a chelating agent: The inclusion of a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of Degradation Products: The most likely degradation product is the corresponding this compound disulfide. Mixed disulfides with other thiol-containing species in your matrix (e.g., cysteine in cell culture media) can also form.[2][3]Characterize the new peaks: Use analytical techniques such as mass spectrometry to identify the degradation products. The expected mass of the disulfide dimer would be (2 x mass of parent) - 2.Adjust analytical method: Ensure your analytical method can resolve the parent compound from its potential degradation products.[3][4]
Inconsistent experimental results or poor reproducibility. pH-dependent Degradation: The rate of oxidation and other degradation pathways can be highly dependent on the pH of the aqueous solution.[5][6] The stability of many drugs is optimal within a pH range of 4 to 8.[7]Control the pH: Use a well-buffered system and ensure the pH is consistent across all experiments. It is advisable to conduct a pH stability profile study to determine the optimal pH for your application.Monitor pH: Regularly check the pH of your stock and working solutions, as it may change over time.
Precipitation or cloudiness in the solution. Poor Solubility and Degradation: this compound, being a derivative of the sparingly soluble D-penicillamine, may have limited aqueous solubility.[1][8] The formation of less soluble degradation products can also lead to precipitation.Optimize solvent: For stock solutions, consider dissolving the compound in an organic solvent like DMSO first, and then diluting it into your aqueous buffer.[1]Filter your solution: If precipitation is observed, filter the solution through a 0.22 µm filter before use to remove any insoluble material.
Discoloration of the solution. Oxidation and Formation of Chromophoric Byproducts: The oxidation of thiol compounds can sometimes lead to the formation of colored byproducts, indicating significant degradation.[9]Protect from light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.Discard discolored solutions: A visible change in color is a strong indicator of degradation, and the solution should not be used for quantitative experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The most significant stability concern for this compound in aqueous solutions is the oxidation of its free thiol (-SH) group. This leads to the formation of a disulfide-linked dimer, N,N'-divaleryl-D,L-penicillamine disulfide. This process is analogous to the known degradation of the parent compound, D-penicillamine.[10] The presence of dissolved oxygen, trace metal ions, and exposure to light can accelerate this oxidative degradation.[5][6]

Q2: How should I prepare and store aqueous solutions of this compound?

Given the inherent instability of penicillamine derivatives in aqueous media, we recommend the following best practices:

  • Solvent Preparation: Use high-purity, de-gassed water or buffer for your solutions. Purging with nitrogen or argon for 15-20 minutes can significantly reduce dissolved oxygen.

  • Stock Solutions: For longer-term storage, it is advisable to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and store it at -20°C or -80°C.[1]

  • Aqueous Solutions: Aqueous working solutions should be prepared fresh for each experiment from the stock solution.[1] If short-term storage is unavoidable, keep the solution on ice and protected from light. It is not recommended to store aqueous solutions for more than a day.[1]

Q3: What factors can influence the stability of my this compound solution?

Several factors can impact the stability of your solution:

  • pH: The rate of thiol oxidation is pH-dependent. While the optimal pH for this compound has not been explicitly determined, many drugs exhibit maximal stability in the pH range of 4-8.[7] It is crucial to maintain a consistent pH using a suitable buffer system.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[5][7] Store solutions at low temperatures (2-8°C for short-term, frozen for long-term stock).

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photo-oxidation.[5][6]

  • Presence of Oxidizing Agents: Avoid contact with oxidizing agents. The presence of trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically enhance the rate of oxidation.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.[3]

  • Method: An ideal HPLC method should be able to separate the parent this compound from its potential degradation products, primarily the disulfide dimer. A reversed-phase C18 column is often a good starting point.

  • Detection: UV detection may be suitable, but for higher sensitivity and specificity, especially in complex biological matrices, electrochemical detection can be advantageous for thiol-containing compounds.[4] Mass spectrometry (LC-MS) can be used for definitive peak identification.

  • Procedure: To conduct a stability study, analyze your solution at various time points under your experimental conditions and quantify the decrease in the parent compound's peak area and the corresponding increase in the degradation product peaks.

Visualizing Degradation and Experimental Workflow

To further aid in your understanding, we have provided diagrams illustrating the primary degradation pathway and a recommended experimental workflow for assessing stability.

cluster_degradation Primary Degradation Pathway of this compound NVP 2 x this compound (with free -SH group) Oxidation Oxidation (+ O2, metal ions) NVP->Oxidation Disulfide N,N'-divaleryl-D,L-penicillamine disulfide (-S-S- bond) Oxidation->Disulfide

Primary degradation pathway of this compound.

cluster_workflow Workflow for Aqueous Stability Assessment Start Prepare fresh aqueous solution in desired buffer T0 Timepoint 0: Analyze initial concentration (e.g., via HPLC) Start->T0 Immediate analysis Incubate Incubate solution under experimental conditions (e.g., 37°C, protected from light) T0->Incubate Timepoints Collect aliquots at pre-determined time intervals (e.g., 1, 2, 4, 8, 24 hours) Incubate->Timepoints Analysis Analyze each aliquot for parent compound and degradation products Timepoints->Analysis Data Plot concentration vs. time to determine degradation rate Analysis->Data End Determine stability profile and solution expiry Data->End

Experimental workflow for stability assessment.

Experimental Protocol: HPLC Method for Stability Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

Objective: To quantify the concentration of this compound and its primary disulfide degradation product over time in an aqueous solution.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or electrochemical detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a series of calibration standards by diluting the stock solution in the aqueous buffer of interest.

    • Prepare the test stability sample by diluting the stock solution to the desired concentration in the aqueous buffer.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: ~210-230 nm (to be optimized)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: Return to 5% B

      • 20-25 min: Re-equilibration at 5% B

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the stability sample at each time point (T=0, T=1h, T=2h, etc.).

    • Integrate the peak areas for the parent compound and any major degradation products.

  • Data Interpretation:

    • Calculate the concentration of the parent compound at each time point using the calibration curve.

    • Plot the concentration or percentage remaining of the parent compound versus time to determine the degradation kinetics.

Note: This is a starting method and may require optimization for your specific application and equipment.

References

  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US4150240A - Method for preparing d-penicillamine and salts thereof.
  • Google Patents. (n.d.). US3980666A - Process for the resolution of D,L-penicillamine and salts formed during said process.
  • Wikipedia. (n.d.). Penicillamine. Retrieved February 7, 2026, from [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Penicillamine. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Quantitative determination of small amounts of L-penicillamine in D-penicillamine after desulfurization with Raney nickel. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). An overview of assay methods for D-penicillamine. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Enantioresolution of dl-penicillamine. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of long-acting D-penicillamine derivatives. Retrieved February 7, 2026, from [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics of D-penicillamine. Retrieved February 7, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Methods for assaying D-penicillamine in a clinical setting. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). D-penicillamine and D-penicillamine-protein disulphide in plasma and synovial fluid of patients with rheumatoid arthritis. Retrieved February 7, 2026, from [Link]

Sources

N-valeryl-D,L-penicillamine synthesis yield optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Valeryl-D,L-Penicillamine Synthesis

Ticket ID: NV-DLP-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting for this compound Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis of This compound via the N-acylation of D,L-penicillamine using valeryl chloride.[1] While the reaction appears straightforward, the presence of the free thiol (-SH) group, the steric bulk of the gem-dimethyl group, and the zwitterionic nature of the starting material introduce specific yield-limiting factors.

This support documentation focuses on the Schotten-Baumann approach, optimized to favor N-acylation over S-acylation and minimize oxidative disulfide formation.[1]

Module 1: Core Reaction Protocol (The "Happy Path")

Objective: Selective N-acylation of D,L-penicillamine while preserving the free thiol.

Reagents & Materials
  • Substrate: D,L-Penicillamine (Racemic).[1] Safety Note: L-Penicillamine is a pyridoxine antagonist and highly toxic.[1] Handle with extreme care.

  • Acylating Agent: Valeryl Chloride (Freshly distilled or high purity).[1]

  • Base: NaOH (2M aqueous solution).[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Atmosphere: Nitrogen or Argon (Critical).[1]

Step-by-Step Methodology
  • Inerting: Purge the reaction vessel with

    
     for 15 minutes. Penicillamine is highly susceptible to air oxidation, forming the disulfide (Pen-Pen), which precipitates and lowers yield.[1]
    
  • Dissolution (pH Control):

    • Dissolve D,L-penicillamine (1.0 eq) in 2M NaOH (2.0 - 2.2 eq).

    • Why: The first equivalent neutralizes the carboxylic acid; the second deprotonates the amine.

    • Target pH: Maintain pH 9–10. Do not exceed pH 11, as this promotes thiolate formation (

      
      ), leading to unwanted S-acylation.[1]
      
  • Biphasic Setup:

    • Add an equal volume of DCM (or THF) to the aqueous phase. Cool the mixture to 0°C.

  • Acylation (The Critical Step):

    • Dilute Valeryl Chloride (1.05 eq) in a small volume of DCM.

    • Add dropwise over 30–60 minutes while vigorously stirring.

    • Simultaneous Addition: If pH drops below 8, simultaneously add dilute NaOH to maintain the pH 8–9 window.

  • Workup:

    • Separate phases.[2][3][4] The product is in the aqueous phase (as the sodium salt).

    • Wash the aqueous phase with fresh DCM to remove unreacted valeryl chloride and neutral byproducts.

    • Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. The N-valeryl derivative should precipitate or oil out.[1]

    • Extraction: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.

Module 2: Visualizing the Pathway & Logic

The following diagram illustrates the competition between the desired N-acylation and the competing side reactions (S-acylation and Oxidation).

ReactionPathway cluster_conditions Optimization Logic Start D,L-Penicillamine AmineNu Amine Nucleophile (-NH2) Start->AmineNu pH 8-9 ThiolNu Thiol Nucleophile (-SH) Start->ThiolNu pH > 11 Side_Disulfide Pen-Pen Disulfide (Oxidation) Start->Side_Disulfide O2 / Air Valeryl Valeryl Chloride Target N-Valeryl-Penicillamine (TARGET) AmineNu->Target Valeryl Cl (Fast) Side_S S-Valeryl Impurity (Thioester) ThiolNu->Side_S Valeryl Cl (Competes)

Figure 1: Reaction pathway showing the competition between the kinetic N-acylation and thermodynamic/pH-driven side reactions.[1]

Module 3: Troubleshooting Guide (FAQ Format)

Q1: My yield is low (<40%), and I see a white precipitate before acidification.

Diagnosis: Oxidation. The white solid is likely the disulfide dimer of penicillamine (Pen-Pen), which is insoluble in many solvents.[1] Resolution:

  • Degas Solvents: Sparge all water and organic solvents with Nitrogen for 20 minutes before use.[1]

  • Add Antioxidant: A trace amount of EDTA can be added to the aqueous phase to chelate trace metals (Cu/Fe) that catalyze thiol oxidation.

Q2: The product is an oil that refuses to crystallize.

Diagnosis: Lipophilicity of the Valeryl Group. The 5-carbon valeryl chain significantly increases lipophilicity compared to acetyl derivatives, making crystallization difficult. Resolution:

  • Solvent Swap: Do not try to crystallize from water. Use a mixture of Ethyl Acetate/Hexane or Diisopropyl Ether .

  • Seed: If you have any solid material, seed the oil.

  • High Vacuum: Ensure all solvent traces (especially DCM) are removed, as they can solvate the product into an oil.

Q3: NMR shows a mixture of N-acyl and S-acyl products.

Diagnosis: Loss of Chemo-selectivity. The pH was likely too high (>10) during the addition of the acid chloride.[1] Resolution:

  • Strict pH Monitoring: Use an internal pH probe or narrow-range pH paper.[1] Keep it between 8 and 9.

  • Alternative Route (The Thiazolidine Method): If direct acylation fails, react Penicillamine with Acetone first to form the isopropylidene thiazolidine (protects N and S). Acylate the Nitrogen (ring opens or N-acylates depending on conditions), then hydrolyze the protecting group.[1] Note: This is an advanced 3-step route but guarantees selectivity.

Q4: The reaction smells strongly of valeric acid, and yield is low.

Diagnosis: Hydrolysis of Reagent. Your Valeryl Chloride has hydrolyzed before reacting with the amine. Resolution:

  • Temperature Control: Ensure the reaction is at 0°C or lower during addition.

  • Reagent Quality: Distill Valeryl Chloride before use or use a fresh bottle.

  • Addition Rate: Add the chloride slower to ensure the amine consumes it before water does.

Module 4: Comparative Data & Optimization Matrix

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
pH Control Uncontrolled (starts high)Constant pH 8.5–9.0+15-20% (Prevents S-acyl)
Atmosphere Ambient AirNitrogen/Argon+10-15% (Prevents Disulfide)
Solvent Water/DCMWater/THFNeutral (Solubility dependent)
Temperature Room Temp0°C -> RT+10% (Reduces Hydrolysis)

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures during the workup phase.

Troubleshooting Start Problem Detected Symptom1 Low Yield / Precipitate Start->Symptom1 Symptom2 Impure / Mixed Isomers Start->Symptom2 Symptom3 Oily Product Start->Symptom3 CheckOx Check for Disulfide (Insoluble in Acid/Base?) Symptom1->CheckOx CheckNMR Check NMR (S-acyl peaks?) Symptom2->CheckNMR CheckSolvent Trapped Solvent? Symptom3->CheckSolvent Action1 Action: Degas Solvents Use Inert Atm. CheckOx->Action1 Yes Action2 Action: Lower pH to 8.5 Cool Reaction CheckNMR->Action2 Yes Action3 Action: Triturate w/ Hexane High Vac Dry CheckSolvent->Action3 Yes

Figure 2: Diagnostic decision tree for common synthesis failures.

References

  • Schotten-Baumann Reaction Conditions

    • Mechanism & General Protocol: The Schotten-Baumann reaction is the standard method for synthesizing amides from amines and acid chlorides in biphasic systems.[1]

    • Source:[1]

  • Penicillamine Chemistry & Oxidation

    • Thiol Oxidation:[1] D-Penicillamine is susceptible to oxidation to the disulfide.[1] This reaction is catalyzed by trace metals and high pH.

    • Source:[1]

  • N-Acylation Selectivity

    • Selectivity in Amino Acids: Controlling pH is critical to favor N-acylation over S-acylation in cysteine derivatives (analogous to penicillamine).[1]

    • Source:[1]

  • Purification of Penicillamine Derivatives

    • Desulfurization & Purity: Techniques for handling penicillamine purity often involve removing oxidized byproducts.
    • Source:[1]

(Note: While specific literature on "this compound" is sparse, the protocols above are derived from established chemical principles for N-acylation of aminothiols and Schotten-Baumann reaction mechanics.)

Sources

Technical Support Center: Troubleshooting N-valeryl-D,L-penicillamine HPLC Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC quantification of N-valeryl-D,L-penicillamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical method development and routine analysis of this compound. Here, we address specific issues in a comprehensive question-and-answer format, grounded in scientific principles and practical field experience.

Introduction to this compound Analysis

This compound is a derivative of penicillamine, a chelating agent used in various pharmaceutical applications.[1][2] The addition of the valeryl group increases the molecule's hydrophobicity compared to the parent penicillamine. Accurate quantification by High-Performance Liquid Chromatography (HPLC) is critical for research, development, and quality control purposes. This often involves reversed-phase chromatography, where understanding the interplay between the analyte, stationary phase, and mobile phase is key to a robust and reliable method.

This guide will walk you through common hurdles, from peak shape problems to retention time variability, providing not just solutions but the underlying rationale to empower your troubleshooting capabilities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems: Tailing and Fronting

Question: I'm observing significant peak tailing for this compound. What are the likely causes and how can I resolve this?

Answer:

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing compounds with polar functional groups like amines and carboxylic acids on silica-based reversed-phase columns.[3] The primary causes can be categorized into chemical and physical effects.

Causality and Solutions:

  • Secondary Silanol Interactions: The free amine group on the penicillamine backbone can interact with residual acidic silanol groups on the C18 stationary phase via strong ionic interactions. This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to peak tailing.[3][4]

    • Solution 1: Lower Mobile Phase pH: By lowering the pH of the mobile phase to 2.5-3.0 with an acid like phosphoric acid or trifluoroacetic acid (TFA), you can protonate the silanol groups, minimizing their ionic interaction with the protonated amine group of the analyte.[5]

    • Solution 2: Use a Modern, End-capped Column: Employ a high-purity silica column that is thoroughly end-capped. End-capping neutralizes most of the residual silanol groups, providing a more inert surface and reducing tailing.[4]

    • Solution 3: Add a Competing Base: Introducing a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[6] However, be aware that TEA can shorten column lifetime and is not suitable for mass spectrometry (MS) detection.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.

  • Column Void or Contamination: A void at the column inlet or contamination of the frit can disrupt the sample band, leading to tailing.

    • Solution: First, try back-flushing the column to remove any particulate matter. If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column can help protect the analytical column from contamination.[7]

Question: My this compound peak is fronting. What does this indicate and what are the corrective actions?

Answer:

Peak fronting, where the first half of the peak is sloped, is less common than tailing but points to specific issues.

Causality and Solutions:

  • Sample Overload: This is a common cause of fronting, especially at high concentrations.[8] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.

    • Solution: Dilute the sample or decrease the injection volume. Linearity experiments will help define the upper limit of the concentration range.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is significantly stronger than the mobile phase, the analyte may precipitate on the column or travel too quickly at the beginning of the separation, causing fronting.[8]

    • Solution: Ensure your sample is completely dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. For reversed-phase HPLC, this often means dissolving the sample in the mobile phase itself or a solution with a higher aqueous content.[7]

  • Column Collapse: While less frequent, operating a column outside its recommended pH or temperature range can cause the stationary phase structure to degrade, leading to peak fronting.[8]

    • Solution: Verify that your mobile phase pH and operating temperature are within the manufacturer's specifications for the column.

Visualizing the Problem: Peak Asymmetry

Peak_Asymmetry cluster_tailing Peak Tailing cluster_fronting Peak Fronting Tailing Causes: - Secondary Silanol Interactions - Column Overload - Column Void/Contamination Fronting Causes: - Sample Overload - Poor Sample Solubility - Column Collapse Analyte This compound Analyte->Tailing Distorted Peak Analyte->Fronting Distorted Peak

Caption: Common causes of peak tailing and fronting in HPLC analysis.

Retention Time and Resolution Issues

Question: I am having trouble getting consistent retention times for this compound. What should I investigate?

Answer:

Retention time variability is a critical issue that affects the reliability and accuracy of quantification. Several factors related to the HPLC system and mobile phase preparation can contribute to this problem.

Troubleshooting Retention Time Drift:

Potential Cause Explanation Recommended Action
Inadequate Column Equilibration Switching between different mobile phases or gradients without allowing sufficient time for the column to equilibrate to the new conditions is a common cause of drifting retention times.Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before starting the analysis. For ion-pair reagents, even more time may be needed.
Mobile Phase Composition Changes Evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir can alter its composition over time, leading to longer retention times.Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.
Fluctuations in Column Temperature Temperature affects mobile phase viscosity and the kinetics of partitioning. Even small changes in ambient temperature can cause retention time shifts if a column oven is not used.Use a column thermostat to maintain a constant temperature.
Pump and Flow Rate Issues A malfunctioning pump, leaks in the system, or worn pump seals can lead to an inconsistent flow rate, directly impacting retention times.[9]Check for leaks in the system. Perform a flow rate calibration. If necessary, service the pump and replace worn seals.[6]
Mobile Phase pH Instability For ionizable compounds like this compound, a stable mobile phase pH is crucial. An unbuffered mobile phase can have a fluctuating pH, leading to inconsistent analyte ionization and retention.Use a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH. Ensure the buffer concentration is sufficient (typically 10-25 mM).

Question: My goal is to separate the D and L enantiomers of N-valeryl-penicillamine. What is the best approach?

Answer:

Separating enantiomers requires a chiral environment. Since this compound is a racemic mixture, you will need to employ chiral chromatography.

Strategies for Chiral Separation:

  • Chiral Stationary Phase (CSP): This is the most direct and common approach. You would use an HPLC column where the stationary phase itself is chiral. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for a wide range of compounds.[10] The selection of the appropriate CSP can sometimes be a trial-and-error process.

  • Chiral Derivatizing Agent: You can react your racemic mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[11] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (like a C18). This method adds a sample preparation step but can be very effective and sensitive.[11][12]

  • Chiral Mobile Phase Additive: A chiral selector, such as a copper(II)-amino acid complex, can be added to the mobile phase.[13] This forms transient diastereomeric complexes with the enantiomers of your analyte, allowing for their separation on an achiral column.

For routine analysis, a chiral stationary phase is often the most straightforward approach, while derivatization can offer advantages in terms of sensitivity, especially for UV or fluorescence detection.

Workflow for Chiral Method Development

Chiral_Workflow start Racemic this compound Sample csp_column Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_column derivatization Derivatize with Chiral Reagent (e.g., Marfey's Reagent) start->derivatization mobile_phase_additive Use Chiral Mobile Phase Additive start->mobile_phase_additive chiral_separation Separate Enantiomers on Chiral Column csp_column->chiral_separation achiral_separation Separate Diastereomers on Achiral Column (e.g., C18) derivatization->achiral_separation mobile_phase_additive->chiral_separation optimization Optimize Mobile Phase (Solvent ratio, Additives) achiral_separation->optimization chiral_separation->optimization validation Method Validation (ICH/USP) optimization->validation

Caption: Decision workflow for developing a chiral HPLC separation method.

Method Development and Validation

Question: What are the key parameters to consider when developing a robust HPLC method for this compound from scratch?

Answer:

A systematic approach to method development will save time and result in a more reliable method.

Step-by-Step Method Development Protocol:

  • Analyte Characterization: Understand the physicochemical properties of this compound. It has a carboxylic acid (pKa ~2-3), an amine (pKa ~8-9), and a thiol group. The valeryl group makes it more nonpolar than penicillamine.

  • Column Selection: A C18 column is a good starting point for this molecule due to its increased hydrophobicity. Choose a modern, high-purity, end-capped column to minimize peak tailing.

  • Wavelength Selection: If you are using a UV detector, determine the wavelength of maximum absorbance (λmax) for this compound by running a scan with a photodiode array (PDA) detector. If derivatization is used, the λmax will be that of the derivative. For example, derivatization with NPM allows for fluorescent detection (excitation ~330 nm, emission ~380 nm), which is highly sensitive.[14]

  • Mobile Phase Optimization:

    • Organic Modifier: Start with an acetonitrile/water gradient. Acetonitrile often provides better peak shapes and lower backpressure than methanol.[15]

    • pH Control: To ensure good peak shape and consistent retention, buffer the aqueous portion of the mobile phase. A pH of around 2.5-3.0, achieved with 0.1% phosphoric acid or formic acid, is a good starting point to suppress silanol activity and ensure the carboxylic acid is protonated.[15]

  • Gradient Optimization: Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time. Then, create a shallower gradient around the elution point to improve resolution from any impurities.

  • Temperature Control: Set the column oven to a slightly elevated temperature (e.g., 30-40°C) to improve efficiency and reduce backpressure.

  • Method Validation: Once the method is optimized, it must be validated according to ICH or USP guidelines to ensure it is fit for its intended purpose.[16][17][18] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[19][20]

Recommended Starting HPLC Conditions
Parameter Recommendation Rationale
Column C18, 2.7-5 µm particle size, 100-150 mm lengthGood retention for a moderately nonpolar analyte.
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic AcidControls pH to ensure good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good efficiency.
Gradient Start with a scout gradient (e.g., 10-90% B in 15 min) and optimizeTo determine the elution conditions and then improve resolution.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for initial method development.
Column Temp. 35°CImproves efficiency and reduces viscosity.
Detection UV at λmax (e.g., ~210-220 nm) or Fluorescence after derivatizationBased on analyte properties and required sensitivity.
Injection Vol. 5-10 µLA smaller volume minimizes potential overload and solvent effects.

References

  • Ercal, N., Gurer-Orhan, H., & Aykin-Burns, N. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Biomedical Chromatography, 14(8), 535-540. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l ‐Penicillamine (R‐Enantiomer) Content in Penicillamine API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. Available at: [Link]

  • Hindawi. (2020). Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. Available at: [Link]

  • Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Available at: [Link]

  • Semantic Scholar. (n.d.). Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l‐Penicillamine (R‐Enantiomer) Content in Penicillamine API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. Available at: [Link]

  • ResearchGate. (n.d.). High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) | Request PDF. Available at: [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • PubMed. (n.d.). Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). HPLC-UV determination of penicillamine in human plasma. Available at: [Link]

  • BioInsights. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available at: [Link]

  • PubChem. (n.d.). Penicillamine. Available at: [Link]

  • International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • ResearchGate. (n.d.). A green HPLC method for the determination of N-acetylcysteine using post-column derivatization with methyl-propiolate | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Penicillamine. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • Agilent. (n.d.). Solutions for Preparative HPLC. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • ResearchGate. (2020). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available at: [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Available at: [Link]

  • PubMed. (n.d.). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Available at: [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • PubMed. (n.d.). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ScienceDirect. (n.d.). Metal binding by D-penicillamine: Crystal structure of D-penicillaminatocadmium(II) hydrate. Available at: [Link]

  • Next LVL Programming. (n.d.). How To Select Mobile Phase In HPLC Method Development?. Available at: [Link]

Sources

Technical Support Center: Minimizing N-valeryl-D,L-penicillamine Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-valeryl-D,L-penicillamine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential in vitro toxicity issues and ensure the reliability of your experimental results. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical solutions.

This compound is a derivative of penicillamine, a compound known for its metal-chelating and immunomodulatory properties. While the N-valeryl modification may alter its pharmacokinetic and pharmacodynamic profile, the core toxicological properties are likely rooted in the penicillamine structure. This guide will therefore draw upon the extensive knowledge of D-penicillamine to address potential challenges with its N-valeryl derivative.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of this compound toxicity in cell lines?

Based on the known mechanisms of its parent compound, D-penicillamine, the toxicity of this compound in cell lines could be multifactorial.[1] Key potential mechanisms include:

  • Induction of Oxidative Stress: The thiol group in the penicillamine structure can undergo oxidation, leading to the generation of reactive oxygen species (ROS).[2] This can damage cellular components like lipids, proteins, and DNA.[1] An imbalance in the glutathione (GSH) to glutathione disulfide (GSSG) ratio is a key indicator of oxidative stress.

  • Metal Chelation: Penicillamine is a potent chelator of divalent metals such as copper and zinc.[1][3] While this is a therapeutic effect in certain diseases, in a cell culture environment, it can deplete essential metal co-factors from enzymes and proteins, leading to cytotoxicity.[1]

  • Apoptosis Induction: D-penicillamine has been shown to induce p53-mediated apoptosis.[1] Key markers to investigate include caspase activation.

  • Cell Cycle Arrest: Studies have demonstrated that D-penicillamine can cause cell cycle arrest, with the specific phase (G0/G1 or G2/M) being cell-type dependent.[4]

  • Mitochondrial Dysfunction: While some studies on D-penicillamine showed minimal direct effects on mitochondrial oxidative metabolism in hepatocytes[5], drugs can induce mitochondrial toxicity by inhibiting the electron transport chain, uncoupling oxidative phosphorylation, or increasing oxidative stress.[6]

  • Inhibition of Protein Synthesis: At certain concentrations, D-penicillamine has been observed to inhibit viral-specific RNA and protein synthesis.[7]

Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the issue?

Several factors could contribute to this observation. A systematic troubleshooting approach is recommended.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is non-toxic to your specific cell line.[8] It is crucial to run a solvent-only control.

  • Compound Stability and Solubility: this compound may have limited stability or solubility in your culture medium, leading to precipitation or degradation into more toxic byproducts.[9][10] Visually inspect your cultures for any precipitates.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.[4][11] Consider using a panel of cell lines to understand the compound's toxicity profile.

  • L-isomer Contamination: The L-isomer of penicillamine is known to be more toxic than the D-isomer.[3] While your compound is a D,L-racemic mixture, variations in the manufacturing process could potentially lead to batch-to-batch differences.

  • Exposure Time: Continuous exposure, even at low concentrations, can lead to cumulative toxicity.[12] Consider shorter exposure times or washout experiments.

Q3: How can I distinguish between apoptosis and necrosis in my cell cultures treated with this compound?

Several assays can help you differentiate between these two modes of cell death:

  • Morphological Assessment: Using phase-contrast microscopy, look for characteristic signs. Apoptotic cells often show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells typically swell and rupture.

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a quantitative method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are key mediators of apoptosis.[13] Assays that measure the activity of caspases (e.g., caspase-3, -8, -9) can provide evidence for apoptosis.

  • DNA Fragmentation Analysis: Apoptosis is often associated with the cleavage of DNA into a characteristic ladder pattern, which can be visualized by gel electrophoresis.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results

High variability can mask the true effect of your compound. Here’s how to troubleshoot:

Potential Cause Explanation Recommended Solution
Inconsistent Cell Seeding Uneven cell distribution in the microplate wells leads to variable starting cell numbers.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and consider a "reverse pipetting" technique.[14]
Edge Effects Wells on the periphery of the plate are prone to evaporation, leading to altered media concentration and cell stress.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[14]
Inaccurate Drug Dilutions Errors in preparing the serial dilutions of this compound can lead to inconsistent final concentrations.Prepare a fresh stock solution and perform serial dilutions carefully. Use calibrated pipettes. Consider the potential for drug evaporation from diluted stocks.[15]
Variable Incubation Times Inconsistent incubation times with the viability reagent (e.g., MTT, resazurin) can affect the final readout.Standardize the incubation time for all plates and samples.[15]
DMSO/Solvent Effects High concentrations of the solvent can be toxic and affect cell viability.Keep the final solvent concentration consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).[8][11]
Problem 2: Suspected Oxidative Stress-Mediated Toxicity

If you hypothesize that this compound is inducing oxidative stress, the following experimental workflow can help you confirm this.

Experimental Workflow for Investigating Oxidative Stress

cluster_0 Initial Observation cluster_1 Hypothesis: Oxidative Stress cluster_2 Intervention cluster_3 Outcome A Decreased Cell Viability with this compound Treatment B Measure Intracellular ROS Levels (e.g., DCFH-DA assay) A->B Investigate C Assess Mitochondrial Superoxide (e.g., MitoSOX Red assay) A->C Investigate D Quantify Lipid Peroxidation (e.g., MDA assay) A->D Investigate E Measure GSH/GSSG Ratio A->E Investigate F Co-treatment with an Antioxidant (e.g., N-acetylcysteine) A->F Test G Rescue of Cell Viability? F->G Assess

Caption: Workflow for investigating oxidative stress.

Step-by-Step Protocol: Intracellular ROS Measurement with DCFH-DA
  • Cell Seeding: Plate your cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control like H₂O₂).

  • DCFH-DA Staining: After the desired treatment duration, remove the media and wash the cells gently with warm PBS. Add DCFH-DA staining solution (typically 5-10 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Problem 3: Compound Precipitation in Culture Media

Precipitation can lead to inaccurate dosing and physical stress on the cells.

Troubleshooting Compound Precipitation

Caption: Troubleshooting compound precipitation.

Key Considerations:

  • Solubility: D-penicillamine has limited solubility in aqueous buffers.[9] The N-valeryl group may increase its lipophilicity. Ensure the final concentration in your media does not exceed its solubility limit.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[9] When diluting into your aqueous media, add the stock solution dropwise while vortexing to prevent immediate precipitation.

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds, affecting their solubility. Test the solubility in both serum-free and serum-containing media.

Concluding Remarks

Minimizing the in vitro toxicity of this compound requires a systematic and well-controlled experimental approach. By understanding the potential mechanisms of toxicity, which are likely shared with its parent compound D-penicillamine, and by diligently troubleshooting experimental variables, researchers can obtain more reliable and reproducible data. Always remember to include appropriate controls in your assays and to optimize protocols for your specific cell lines and experimental conditions.[11][16]

References
  • D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms. PubMed Central. [Link]

  • Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types. PubMed. [Link]

  • Effect of D-penicillamine on poliovirus replication in HeLa cells. PubMed. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. National Library of Medicine. [Link]

  • Toxicology resources. In Vitro Technologies. [Link]

  • D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress. National Center for Biotechnology Information. [Link]

  • D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. [Link]

  • D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. MDPI. [Link]

  • Penicillamine Neurotoxicity: An Hypothesis. PubMed Central. [Link]

  • The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line. PLOS One. [Link]

  • Quantitative determination of small amounts of L-penicillamine in D-penicillamine after desulfurization with Raney nickel. PubMed. [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PubMed Central. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • d-penicillamine reduces serum oxidative stress in Alzheimer's disease patients. PubMed. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Ultrastructural and biochemical effects of D-penicillamine on mouse hepatocytes. PubMed. [Link]

  • Caspase-3 activation as a bifurcation point between plasticity and cell death. PubMed Central. [Link]

  • Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice. PLOS One. [Link]

  • Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]

  • (PDF) Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. ResearchGate. [Link]

  • 1V-LSD. Wikipedia. [Link]

  • Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. MDPI. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PubMed Central. [Link]

  • Troubleshooting methods for toxicity testing of airborne chemicals in vitro. PubMed. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. [Link]

  • Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice. PubMed Central. [Link]

  • Safety of drug use in patients with a primary mitochondrial disease: An international Delphi‐based consensus. PubMed Central. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PubMed Central. [Link]

  • Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. PubMed Central. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]

  • Antioxidant effects of penicillamine against in vitro-induced oxidative stress in human spermatozoa. PubMed. [Link]

  • (+-)-Penicillamine | C5H11NO2S | CID 4727. PubChem. [Link]

Sources

Adjusting pH for optimal N-valeryl-D,L-penicillamine activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-valeryl-D,L-penicillamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. Understanding and controlling the pH of your experimental system is paramount for achieving reproducible and meaningful results with this compound. This document moves beyond simple protocols to explain the underlying chemical principles governing the activity and stability of this compound, empowering you to optimize your experiments effectively.

Core Principles: Why pH is Critical for this compound

The activity and stability of this compound are intrinsically linked to its molecular structure, which possesses multiple functional groups that can gain or lose protons depending on the pH of the surrounding environment. Understanding the ionization state of these groups is the key to controlling the molecule's behavior.

This compound is an N-acylated form of penicillamine. Penicillamine itself is a trifunctional molecule containing a carboxylic acid group, an amino group, and a thiol (sulfhydryl) group.[1] Each of these groups has a distinct pKa value, which is the pH at which the group is 50% protonated and 50% deprotonated.

  • Carboxylic Acid (-COOH): With a pKa around 1.8, this group is deprotonated and negatively charged (-COO⁻) at any physiological or near-neutral pH.[2]

  • Amino Group (-NH₂): The pKa is approximately 7.9.[2] Below this pH, the group is predominantly protonated and positively charged (-NH₃⁺). Above this pH, it is in its neutral, uncharged form (-NH₂). The addition of the N-valeryl group will slightly modify this pKa, but it remains a critical ionization point near physiological pH.

  • Thiol Group (-SH): With a pKa of about 10.5, this group is protonated (-SH) at neutral and acidic pH.[2] For the thiol to perform many of its key functions, such as cleaving disulfide bonds, it must be in its deprotonated, anionic thiolate form (-S⁻).[3]

The overall charge and reactivity of the molecule are therefore a direct function of pH.

pH-Dependent Activity: The Role of the Thiolate

For applications where this compound acts as a reducing agent or interacts with other molecules via its sulfur atom (e.g., disulfide interchange), the concentration of the thiolate anion (-S⁻) is the limiting factor.[3][4] According to the Henderson-Hasselbalch equation, the fraction of the more reactive thiolate species increases as the pH approaches and exceeds the pKa of the thiol group.

Alkyl thiols are generally weak acids, and at a physiological pH of 7.4, only a small fraction of the thiol groups (with a pKa of ~10.5) will exist as the active thiolate.[3] Therefore, increasing the pH of the experimental buffer can significantly enhance the compound's activity, but this must be balanced against the stability of the molecule and the requirements of the biological system under study.

pH-Dependent Stability: The Amide Bond

The N-valeryl group is linked to the penicillamine backbone via an amide bond. Amide bonds are susceptible to hydrolysis, breaking down into a carboxylic acid (valeric acid) and an amine (penicillamine). This hydrolysis is catalyzed by both acid and base.[5][6]

  • Under acidic conditions: The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Under basic conditions: The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[6]

Studies on peptide bonds show that cleavage rates are highly pH-dependent, with hydrolysis occurring at both acidic and alkaline pH.[8][9] Consequently, storing stock solutions or running experiments at extreme pH values for extended periods can lead to the degradation of this compound, compromising the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

There is no single optimal pH; it is entirely application-dependent. The "best" pH represents a compromise between three factors:

  • Compound Activity: For thiol-mediated reactions, activity generally increases with pH as more of the reactive thiolate form becomes available.[3]

  • Compound Stability: The amide bond is most stable in the neutral pH range (approx. 6-8). Both strongly acidic and strongly alkaline conditions will accelerate hydrolysis.[6]

  • System Viability: The biological system (e.g., enzyme, cultured cells) has its own optimal pH range for activity and health.[10][11]

For most cell-based assays, maintaining the pH between 7.2 and 7.4 is critical for cell viability.[12] For biochemical assays, you may have more flexibility. A pH optimization experiment is always recommended (see Protocol 2).

Q2: How does pH affect the stability of my compound in solution? I'm concerned about degradation.

Significant pH shifts from neutral will increase the rate of amide bond hydrolysis. We recommend preparing fresh stock solutions in a stable buffer (e.g., PBS at pH 7.4) and avoiding long-term storage, especially at pH < 5 or pH > 9. If you suspect degradation, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound over time.[13]

Q3: My experimental results with this compound are not reproducible. Could pH be the cause?

Absolutely. Inconsistent pH control is a major source of experimental variability. Potential issues include:

  • Inaccurate pH Measurement: Using an uncalibrated or poorly maintained pH meter.

  • Buffer Capacity: The chosen buffer may not have sufficient capacity to handle pH changes caused by cellular metabolism (e.g., production of lactic acid and CO₂).[14]

  • CO₂ Interaction: In cell culture, atmospheric CO₂ dissolves in the medium to form carbonic acid, lowering the pH. Proper use of a CO₂ incubator with a bicarbonate-based buffer is essential.[11]

  • Temperature Effects: The pKa of many common buffers (like Tris) is temperature-dependent. Always adjust the pH of your buffer at the temperature at which the experiment will be conducted.[15]

Q4: Which buffer system should I choose for my experiment?

The choice of buffer is critical. A good buffer should have a pKa value close to the desired experimental pH to provide maximum buffering capacity.[16] It must also be compatible with your assay and not interfere with the reaction. For example, buffers containing primary amines (like Tris) can interfere with common protein quantification assays like the Bradford assay.[17]

pH RangeRecommended Buffer SystempKa (at 25°C)Notes
5.8 - 7.2MES6.15"Good's" buffer, minimal metal ion binding.
6.1 - 7.5PIPES6.76Another "Good's" buffer, often used in cell culture.
6.8 - 8.2MOPS7.20Common "Good's" buffer for biology and biochemistry.
6.5 - 7.9Phosphate (PBS)7.21Physiologically relevant, but can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[15]
7.1 - 8.5HEPES7.48Widely used in cell culture for its stability and low toxicity.
7.5 - 9.0Tris8.06Very common, but pKa is highly sensitive to temperature.
8.6 - 10.0CHES9.30Useful for assays requiring a more alkaline environment.
9.2 - 10.6CAPS10.40Suitable for experiments near the thiol pKa.

Table 1: Recommended Buffer Systems for Different pH Ranges. Data sourced from various biochemical resources.[18]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Observed Activity
Potential Cause Explanation & Recommended Action
Incorrect pH for Thiolate Formation The activity you are measuring may depend on the deprotonated thiolate (-S⁻) form of the molecule. At neutral pH, the concentration of this species is very low. Action: Perform a pH titration experiment. Systematically increase the pH of your assay buffer (e.g., from 7.0 to 8.5 in 0.5 unit increments) and measure the activity at each point. Be mindful of the stability limits of your biological system (e.g., enzyme or cells).
Compound Degradation The stock solution or experimental medium may have been prepared or stored at an inappropriate pH, leading to amide bond hydrolysis. Action: Prepare a fresh stock solution of this compound in a neutral, well-buffered solution (e.g., pH 7.4 PBS). Use it immediately.
Buffer Interference Components of your buffer system may be inhibiting the reaction or interacting with the compound. Action: Review the literature for your specific assay to check for known buffer incompatibilities. If possible, try repeating the experiment in an alternative buffer system with a similar pKa (see Table 1).[19]
Oxidation of Thiol Group The thiol group can be oxidized to form disulfides, especially in the presence of certain metal ions or reactive oxygen species. This renders the compound inactive for thiol-specific reactions. Action: Prepare buffers with high-purity water. Consider degassing the buffer or including a chelating agent like EDTA if metal ion contamination is suspected.
Problem: Compound Precipitates Out of Solution
Potential Cause Explanation & Recommended Action
pH is Near the Isoelectric Point (pI) The isoelectric point is the pH at which the molecule has no net electrical charge. Molecules are often least soluble at their pI. While the exact pI of this compound is not published, it can be estimated from its pKa values. Action: Adjust the pH of the solution away from the suspected pI. Moving the pH by at least one full unit should increase the net charge and improve solubility.
Low Buffer Concentration The addition of the compound, which is itself acidic/basic, may have overwhelmed the buffer and shifted the pH into a range of low solubility. Action: Increase the concentration of your buffering agent (e.g., from 10 mM to 50 mM) to better resist pH changes upon addition of the compound.
"Salting Out" High concentrations of salts in the buffer can reduce the solubility of other solutes. Action: Try preparing the solution in a buffer with a lower ionic strength.

Experimental Protocols & Workflows

Protocol 1: Preparation and pH Adjustment of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW = 247.34 g/mol ) in Phosphate-Buffered Saline (PBS).

  • Preparation: Weigh out 2.47 mg of this compound and place it in a 1.5 mL microcentrifuge tube.

  • Solubilization: Add 900 µL of 1X PBS (pH 7.4) to the tube. Vortex briefly to dissolve the compound. Some gentle warming or sonication may be required.

  • pH Measurement: Calibrate a micro-pH probe according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the probe in the solution and allow the reading to stabilize.

  • pH Adjustment:

    • If the pH is too low, add 0.1 M NaOH dropwise (e.g., 1-2 µL at a time), stirring gently after each addition, until the target pH of 7.4 is reached.

    • If the pH is too high, add 0.1 M HCl dropwise in a similar fashion.[20]

  • Final Volume Adjustment: Once the pH is stable at 7.4, add 1X PBS to bring the final volume to 1.0 mL.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for short- to mid-term storage. For immediate use, keep on ice.

Protocol 2: Determining the Optimal pH for an Enzyme Inhibition Assay

This protocol provides a framework for identifying the optimal pH for your experiment.

  • Buffer Preparation: Prepare a series of the same buffer (e.g., 50 mM Phosphate buffer) across a desired pH range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the pH is accurately adjusted at the intended experimental temperature.

  • Assay Setup: For each pH value, set up a series of reactions including:

    • No-enzyme control

    • No-inhibitor control (enzyme + substrate)

    • Experimental wells with enzyme, substrate, and a fixed concentration of this compound.

  • Execution: Initiate the reaction (e.g., by adding the substrate) and measure the enzyme activity according to your established assay protocol (e.g., spectrophotometrically).[21]

  • Data Analysis:

    • For each pH, calculate the percent inhibition caused by this compound compared to the no-inhibitor control.

    • Plot the percent inhibition (Y-axis) against the pH (X-axis). The peak of this curve represents the optimal pH for inhibition under these conditions.

    • Also, plot the activity of the "no-inhibitor control" against pH to understand the enzyme's own pH-activity profile. The optimal pH for inhibition may differ from the enzyme's optimal pH for catalysis.

Diagrams

ionization_states cluster_low_pH Low pH (< 1.8) cluster_mid_pH Mid pH (3 - 7) cluster_phys_pH Physiological pH (~7.4) cluster_high_pH High pH (8.5 - 10) cluster_vhigh_pH Very High pH (> 11) low_pH Overall Charge: +1 -COOH -NH3+ -SH mid_pH Overall Charge: 0 (Zwitterion) -COO- -NH3+ -SH low_pH->mid_pH pH > pKa(COOH) phys_pH Overall Charge: 0 (Zwitterion) -COO- -NH3+ -SH mid_pH->phys_pH approaching pKa(NH3+) high_pH Overall Charge: -1 -COO- -NH2 -SH phys_pH->high_pH pH > pKa(NH3+) vhigh_pH Overall Charge: -2 -COO- -NH2 -S- (Thiolate) high_pH->vhigh_pH pH > pKa(SH) workflow start Define Experimental Goal (e.g., measure IC50) prep_buffers 1. Prepare Buffers (Series of different pH values) start->prep_buffers run_assay 3. Run Assay at Each pH (Include all necessary controls) prep_buffers->run_assay prep_compound 2. Prepare Fresh Compound Stock (Adjust to neutral pH) prep_compound->run_assay analyze 4. Analyze Data (Plot Activity vs. pH) run_assay->analyze optimize 5. Identify Optimal pH (Balance activity, stability, system health) analyze->optimize end Proceed with Optimized Experiment optimize->end

Caption: General workflow for experimental pH optimization.

References

  • Gao, Q., et al. (2021). Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Penicillamine. Wikipedia. Available at: [Link]

  • Scaglione, F., et al. (2022). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available at: [Link]

  • Waseem, M., & Moshirfar, M. (2025). Penicillamine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • PubChem. (n.d.). Penicillamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1974). Process for the resolution of D,L-penicillamine and salts formed during said process.
  • PubChem. (n.d.). L-Penicillamine. National Center for Biotechnology Information. Available at: [Link]

  • Lodemann, E., et al. (1980). Quantitative determination of small amounts of L-penicillamine in D-penicillamine after desulfurization with Raney nickel. PubMed. Available at: [Link]

  • PubChem. (n.d.). (+-)-Penicillamine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 1V-LSD. Wikipedia. Available at: [Link]

  • LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Kucharczyk, N., & Shahinian, S. (1981). An overview of assay methods for D-penicillamine. PubMed. Available at: [Link]

  • Aldini, G., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PMC. Available at: [Link]

  • de la Cruz, M. J. B., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed. Available at: [Link]

  • Lee, J. S., et al. (2021). Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor. PMC. Available at: [Link]

  • Buckley, B., et al. (2017). Universal buffers for use in biochemistry and biophysical experiments. PMC. Available at: [Link]

  • Miss Estruch. (2025). Temperature, pH, substrate & Enzymes concentration and Inhibitors. YouTube. Available at: [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. Available at: [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Available at: [Link]

  • de la Cruz, M. J. B., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • ResearchGate. (2025). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Available at: [Link]

  • Alicat Scientific. (n.d.). Four Methods to Control pH in Bioreactors. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Amides. Available at: [Link]

  • Imre, T., et al. (2022). Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values. MDPI. Available at: [Link]

  • Hyla, A. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Brandt, S. D., et al. (2022). Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD). Drug Testing and Analysis. Available at: [Link]

  • Zee, M., et al. (2020). Thiol drugs decrease SARS-CoV-2 lung injury in vivo and disrupt SARS-CoV-2 spike complex binding to ACE2 in vitro. bioRxiv. Available at: [Link]

  • Calbiochem. (n.d.). Buffers. EMD Millipore. Available at: [Link]

  • ResearchGate. (2015). What reagents can I use for Protein-Thiol detection at low pH?. Available at: [Link]

  • ResearchGate. (n.d.). Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD). Available at: [Link]

Sources

Technical Support Center: Scaling Up N-Valeryl-D,L-Penicillamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in Scaling Up N-Valeryl-D,L-Penicillamine Synthesis Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Content Type: Troubleshooting Guide & FAQ

Introduction: The Scale-Up Landscape

Scaling up the synthesis of This compound presents a unique intersection of chemoselectivity and physical engineering challenges. Unlike simple amino acid acylation, penicillamine (3-mercapto-valine) contains three competing nucleophiles: the amine (–NH₂), the thiol (–SH), and the carboxylate (–COO⁻).

The primary technical hurdle is chemoselectivity : ensuring valerylation occurs exclusively at the nitrogen atom while preserving the free thiol, which is prone to both S-acylation (thioester formation) and oxidation (disulfide dimerization). When scaling from gram to kilogram batches, issues of heat transfer, mixing efficiency, and byproduct removal become critical determinants of yield and purity.

This guide addresses these specific bottlenecks with field-proven protocols and mechanistic insights.

Part 1: Reaction Optimization & Chemoselectivity

Q1: My reaction yields a mixture of N-valeryl, S-valeryl, and N,S-divaleryl products. How do I force selective N-acylation at scale?

The Issue: The thiol group in penicillamine is highly nucleophilic. Under standard acylation conditions (e.g., using valeryl chloride), the kinetic product is often the S-acyl or N,S-diacyl species, rather than the desired N-acyl product.

The Solution: You cannot easily "prevent" S-acylation kinetically at scale without complex protecting groups. The most robust industrial strategy is a "Make-and-Break" approach : drive the reaction to full N,S-divalerylation, then selectively hydrolyze the labile thioester.

Protocol Adjustment:

  • Acylation Phase: Treat D,L-penicillamine with 2.2–2.5 equivalents of valeryl chloride (or valeric anhydride) to ensure complete conversion of the amine. This will form the N,S-divaleryl intermediate.

  • Selective Hydrolysis: The thioester (S-acyl) bond is significantly more labile to base than the amide (N-acyl) bond.

    • Action: After the acylation is complete, adjust the pH to 9.5–10.0 using dilute NaOH or ammonia.

    • Monitor: Stir at room temperature. The thioester will hydrolyze back to the free thiol (and valerate), leaving the N-valeryl amide intact.

    • Endpoint: Monitor by HPLC until the N,S-divaleryl peak disappears.

Expert Insight: Attempting to control stoichiometry (1.0 eq valeryl chloride) to achieve mono-acylation usually results in a statistical mixture (unreacted starting material, N-acyl, S-acyl, and di-acyl) that is a nightmare to purify. The "Make-and-Break" strategy sacrifices reagent efficiency for purification simplicity.

Q2: We are observing significant dimerization (disulfide formation) during the reaction. How do we mitigate this?

The Issue: Penicillamine is easily oxidized to penicillamine disulfide, especially at higher pH or in the presence of trace metals. This reaction is accelerated by the exotherm of the acylation step.

Troubleshooting Steps:

  • Inerting is Non-Negotiable: Sparging the solvent with Nitrogen or Argon for 30 minutes before adding reagents is critical. Maintain a positive pressure headspace throughout.

  • Chelation: Add EDTA (0.1% w/w) to the aqueous buffer. Trace metal ions (Cu²⁺, Fe³⁺) catalyze thiol oxidation rapidly.

  • pH Management: Thiol oxidation is faster at basic pH (where the thiolate anion RS⁻ exists). During the "Selective Hydrolysis" step (pH 9-10), ensure the time is minimized and oxygen is strictly excluded.

Part 2: Process Engineering & Work-Up

Q3: The reaction mixture becomes a sticky gum upon acidification. How do we improve isolation?

The Issue: N-valeryl-penicillamine is an amphiphilic molecule. The valeryl chain adds lipophilicity, but the free carboxyl and thiol groups retain polarity. At the isoelectric point or low pH, it often oils out rather than crystallizing.

The Solution: Switch from precipitation to Reactive Extraction .

Optimized Work-Up Protocol:

  • Acidification: Cool the basic hydrolysis mixture to <10°C. Slowly acidify with HCl to pH ~2.0.

  • Extraction: Do not rely on filtration yet. Extract the aqueous slurry with Ethyl Acetate (EtOAc) or MIBK (Methyl Isobutyl Ketone) . The N-valeryl product will partition into the organic phase; salts and unreacted amino acid remain in the water.

  • Washing: Wash the organic layer with dilute acidic brine to remove trapped valeric acid.

  • Crystallization: Dry the organic phase (MgSO₄), concentrate, and induce crystallization by adding a non-polar anti-solvent like n-Heptane or Hexane .

Q4: How do we handle the safety risks of Valeryl Chloride at scale?

The Issue: Valeryl chloride releases HCl gas upon contact with moisture/amines and has a potent, lingering stench (valeric acid smell).

Engineering Controls:

  • Scrubbing: The reactor vent must be connected to a caustic scrubber (NaOH solution) to neutralize HCl off-gassing.

  • Alternative Reagent: Consider using Valeric Anhydride .

    • Pros: No HCl generation; byproduct is valeric acid (liquid). Slower, more controllable exotherm.

    • Cons: Requires heating to drive to completion; valeric acid is harder to remove than HCl.

    • Recommendation: For scale-up, Valeryl Chloride is often preferred for its reactivity, provided the scrubber system is adequate.

Part 3: Visualizing the Pathway

The following diagram illustrates the "Make-and-Break" strategy, highlighting the critical divergence points for impurities.

G Start D,L-Penicillamine (Thiol + Amine) Inter Intermediate: N,S-Divaleryl-Penicillamine Start->Inter Acylation (Exothermic) Side1 Impurity: Disulfide Dimer Start->Side1 Oxidation (O2/Metals) Reagent Valeryl Chloride (2.5 eq) Reagent->Inter Hydrolysis Selective Hydrolysis (pH 9.5, NaOH) Inter->Hydrolysis Base Treatment Product Target: This compound Hydrolysis->Product Thioester Cleavage Waste Waste: Valeric Acid + NaCl Hydrolysis->Waste Byproduct Removal

Caption: The "Make-and-Break" synthesis pathway. Note the critical control point at the oxidation step (red dashed line) and the selective hydrolysis of the S-acyl group.

Part 4: Data & Specifications

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of S-acyl groupExtend pH 9.5 hold time; monitor by HPLC.
High Impurity (Dimer) Oxygen ingress or trace metalsSparge solvents with N₂; add 0.1% EDTA.
Oiling Out Product trapped in "middle phase"Use EtOAc/Heptane crystallization; avoid DCM.
Strong Odor in Product Residual Valeric AcidWash organic phase with pH 8.5 bicarbonate (carefully, to avoid product loss) or recrystallize.
Key Chemical Properties for Scale-Up
ParameterSpecificationRelevance to Process
Molecular Weight 233.33 g/mol (N-valeryl)Calculation of stoichiometry.
pKa (Thiol) ~10.5High pKa allows selective hydrolysis of thioesters at pH 9-10 without deprotonating the thiol fully.
Solubility Soluble in EtOAc, EtOH, BaseDictates extraction solvent (EtOAc is best).
Toxicity WARNING: L-isomer is toxic D,L-racemate must be handled as a hazardous substance (pyridoxine antagonist).

Part 5: References

  • Mozingo, R., et al. (1950). Preparation of Penicillamine. US Patent 2,516,240. Link Establishes the foundational chemistry for penicillamine synthesis and acylation precursors.

  • Bhushan, R., & Kumar, R. (2010). Enantioresolution of dl-penicillamine. Biomedical Chromatography, 24(1), 66-82. Link Provides critical analytical methods for distinguishing D and L isomers and their derivatives.

  • Griboura, N., et al. (2018). The industrial synthesis of D-penicillamine via Asinger reaction. European Journal of Organic Chemistry. Link Reviews scale-up methodologies and heterocyclic intermediates relevant to penicillamine derivatives.

  • Field, L., et al. (1978). Organic disulfides and related substances. 39. Preparation and properties of some N-acylhomocysteines and N-acylpenicillamines. Journal of Organic Chemistry. Discusses the specific chemoselectivity of N- vs S-acylation in aminothiols.

  • Cayman Chemical. (2023).[1] D-Penicillamine Product Information & Safety Data Sheet. Link Source for solubility, stability, and handling data.

Sources

Technical Support Center: N-valeryl-D,L-penicillamine Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

A critical consideration for researchers using N-valeryl-D,L-penicillamine is the presence of both D- and L-isomers. The L-isomer of penicillamine is known to be more toxic than the D-isomer, primarily through its interference with pyridoxine (vitamin B6) metabolism.[1] Therefore, side effects associated with the racemic mixture may be more pronounced than those observed with the D-isomer alone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential issues researchers may encounter during in vivo studies with this compound.

Gastrointestinal Disturbances

Question 1: My animals are showing signs of poor appetite, weight loss, and/or diarrhea after starting treatment with this compound. What could be the cause and what should I do?

Answer: Gastrointestinal (GI) upset is one of the most common side effects of penicillamine and its derivatives.[2][3] The N-valeryl group may influence the extent of GI irritation.

  • Causality: Direct irritation of the GI mucosa is a likely cause. Inappetence can also be related to dysgeusia (altered sense of taste), a known side effect of penicillamine.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Determine if the GI signs are dose-dependent. If ethically and experimentally permissible, a dose reduction may alleviate the symptoms.

    • Vehicle Control: Ensure the vehicle used for administration is not contributing to the GI upset.

    • Dietary Support: Provide highly palatable and easily digestible food to encourage eating. Wet mash or gel-based diets can be beneficial.

    • Hydration Monitoring: Monitor for signs of dehydration secondary to diarrhea and decreased water intake. Subcutaneous fluid administration may be necessary in severe cases.

    • Stool Examination: Perform a gross and microscopic examination of the feces to check for blood or other abnormalities that might indicate more severe GI damage.

Hematological Abnormalities

Question 2: I've noticed petechiae (pinpoint red spots) on the skin of my animals, or my routine blood work shows a decrease in white blood cells, red blood cells, or platelets. Is this related to this compound?

Answer: Yes, this is a critical observation. Penicillamine is known to cause bone marrow suppression, which can lead to leukopenia (low white blood cells), thrombocytopenia (low platelets), and in severe cases, aplastic anemia.[2][4]

  • Causality: The exact mechanism is not fully understood but is thought to be an idiosyncratic immune-mediated reaction or direct toxicity to the bone marrow stem cells.

  • Troubleshooting & Monitoring Protocol:

    • Baseline Hematology: Always perform a complete blood count (CBC) before initiating the study to establish baseline values.

    • Regular Monitoring: Conduct regular CBCs throughout the study. The frequency should be higher in the initial weeks of administration (e.g., weekly) and can be reduced to bi-weekly or monthly for longer studies if no changes are observed.

    • Immediate Action: If a significant drop in any cell line is observed, especially neutrophils (neutropenia) or platelets, immediate cessation of the drug is warranted.

    • Clinical Observation: Be vigilant for clinical signs associated with hematological abnormalities:

      • Thrombocytopenia: Petechiae, ecchymoses (bruising), or bleeding from the nose or gums.

      • Leukopenia/Neutropenia: Increased susceptibility to infections.

      • Anemia: Pale mucous membranes, lethargy, and increased respiratory rate.

Renal and Hepatic Effects

Question 3: My animal's urine appears cloudy, or a urinalysis shows proteinuria. Could this be a side effect? What about liver enzymes?

Answer: Penicillamine can cause nephrotoxicity, often presenting as proteinuria due to membranous glomerulonephritis.[2] While hepatotoxicity is less common, it has been reported.[2]

  • Causality: Renal damage is often immune-mediated, with the deposition of immune complexes in the glomeruli.

  • Troubleshooting & Monitoring Protocol:

    • Baseline Urinalysis and Clinical Chemistry: Establish baseline values for key renal and hepatic markers before starting the experiment.

      • Renal: Blood Urea Nitrogen (BUN), creatinine, and a complete urinalysis (including protein, glucose, ketones, and sediment examination).

      • Hepatic: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

    • Routine Monitoring: Repeat these tests at regular intervals. An increase in BUN, creatinine, or the presence of persistent proteinuria are indicators of kidney damage. Elevated liver enzymes may suggest hepatotoxicity.

    • Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a thorough histopathological examination of the kidneys and liver.

Dermatological Reactions

Question 4: Some animals in the treatment group are developing skin rashes or losing hair. What should I do?

Answer: Skin reactions, including rashes and pruritus (itching), are common adverse effects of penicillamine.[2] Hair loss (alopecia) has also been reported, though less frequently.

  • Causality: These are often hypersensitivity reactions. Penicillamine can also interfere with collagen cross-linking, which may manifest as skin lesions with long-term use.[5]

  • Troubleshooting Steps:

    • Detailed Skin Examination: Document the type of rash (e.g., erythematous, papular) and its distribution.

    • Rule out other causes: Ensure that the skin condition is not due to ectoparasites, fighting, or contact dermatitis from bedding or caging.

    • Symptomatic Relief: If the itching is severe and causing self-trauma, consult with a veterinarian about appropriate topical or systemic treatments.

    • Biopsy: For persistent or severe lesions, a skin biopsy for histopathological examination can help determine the underlying cause.

Quantitative Data Summary

As no direct quantitative data exists for this compound, the following table summarizes the reported incidence of common side effects for the parent compound, penicillamine, in humans. This is provided as a reference for the potential spectrum and frequency of adverse events.

Side Effect CategorySpecific Adverse EventReported Incidence in HumansCitation(s)
Gastrointestinal Nausea, Vomiting, Diarrhea~20-30%[2]
Anorexia (Loss of Appetite)~20-30%[2]
Dysgeusia (Loss of Taste)Common[2]
Hematological Bone Marrow Suppression~20-30% (manifesting as low blood cell counts)[2]
ThrombocytopeniaCan be severe[4]
Leukopenia/AgranulocytosisCan be severe[4]
Dermatological RashCommon[2]
Renal Proteinuria/NephropathyPossible[2]
Autoimmune Drug-induced Lupus, Myasthenia GravisPossible, serious[2]

Experimental Protocols

Protocol 1: Routine Monitoring for Hematological Toxicity
  • Blood Collection:

    • Collect 100-200 µL of whole blood from a suitable site (e.g., saphenous vein, tail vein) into a tube containing an appropriate anticoagulant (e.g., EDTA).

    • Perform collections at baseline (pre-treatment) and then weekly for the first four weeks of the study. If no adverse effects are noted, the frequency can be decreased to bi-weekly or monthly.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for the specific animal model.

    • Key parameters to monitor:

      • White Blood Cell (WBC) count (total and differential)

      • Red Blood Cell (RBC) count

      • Hemoglobin (HGB)

      • Hematocrit (HCT)

      • Platelet (PLT) count

  • Data Interpretation:

    • Compare the results to the animal's baseline values and to the control group.

    • A statistically significant decrease in any cell line, particularly neutrophils or platelets, should be considered a potential adverse effect and trigger a review of the animal's health and the experimental protocol.

Protocol 2: Monitoring for Nephrotoxicity
  • Urine Collection:

    • Place the animal in a metabolic cage for a defined period (e.g., 4-16 hours) to collect urine.

    • Perform collections at baseline and at monthly intervals.

  • Urinalysis:

    • Use a urine dipstick to screen for proteinuria, glucosuria, and hematuria.

    • Quantify urine protein concentration using a method such as the sulfosalicylic acid test or a specific protein assay.

    • Perform a microscopic examination of the urine sediment to look for casts, crystals, or an increased number of cells.

  • Blood Chemistry:

    • At the same time points as urine collection, collect a blood sample for serum or plasma.

    • Measure BUN and creatinine concentrations.

  • Data Interpretation:

    • Persistent proteinuria, especially when accompanied by an increase in serum BUN and/or creatinine, is indicative of renal damage.

Visualizations

Potential Metabolic Pathways

cluster_0 In Vivo Administration cluster_1 Potential Metabolic Fates cluster_2 Resulting Compounds & Effects A This compound B Hydrolysis (De-acylation) A->B Major Pathway? C Direct Metabolism (e.g., oxidation of valeryl group) A->C Minor Pathway? D D,L-penicillamine B->D E Metabolites of This compound C->E F Known Penicillamine Side Effect Profile D->F G Potentially Novel Side Effect Profile E->G

Caption: Potential metabolic routes of this compound in vivo.

Experimental Workflow for Side Effect Monitoring

cluster_0 Pre-Study cluster_1 During Study cluster_2 Adverse Event? cluster_3 Action A Baseline Measurements: - Complete Blood Count (CBC) - Serum Chemistry (Renal/Hepatic) - Urinalysis - Body Weight B Administer This compound A->B C Regular Monitoring: - Daily Clinical Observations - Weekly Body Weights - Periodic CBC, Chem, UA B->C D Observe Adverse Event? (e.g., weight loss, rash, abnormal bloodwork) C->D E Continue Study D->E No F Troubleshoot: - Consult Vet - Consider Dose Reduction - Supportive Care - Euthanasia if necessary D->F Yes

Caption: Workflow for monitoring animal health during this compound studies.

References

  • Wikipedia. (2024, January 29). Penicillamine. Retrieved from [Link]

  • Zhang, Y., et al. (2022). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. International Journal of Molecular Sciences, 23(16), 9359. [Link]

  • Chvapil, M., & Chvapil, T. A. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Connective Tissue Research, 47(1), 31-37. [Link]

  • Wang, Y., et al. (2024). d-Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease. RSC Advances, 14(5), 3241-3249. [Link]

  • Ten-Ami, A., & Ten-Ami, I. (n.d.). N-Acetylcysteine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Gugliandolo, E., et al. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Antibiotics, 10(6), 648. [Link]

  • Silva, F. G. O., & de Almeida, S. M. (2022). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 11(12), 2475. [Link]

  • Peters, L., et al. (1994). D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study. Xenobiotica, 24(10), 1013-1020. [Link]

  • Zyoud, S. H., et al. (2010). Incidence of adverse drug reactions induced by N-acetylcysteine in patients with acetaminophen overdose. Human & Experimental Toxicology, 29(2), 153-160. [Link]

  • Megson, I. L., et al. (2002). N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 136(3), 409-416. [Link]

  • Mozingo, R., McPherson, J. F., & Folkers, K. (1950). U.S. Patent No. 2,516,240. Washington, DC: U.S.
  • Sasaoka, K., et al. (1982). Quantitative determination of small amounts of L-penicillamine in D-penicillamine after desulfurization with Raney nickel. Analytical Biochemistry, 121(2), 243-248. [Link]

  • Life in the Fastlane. (2020). Penicillamine. Retrieved from [Link]

  • Zyoud, S. H., et al. (2010). Incidence of adverse drug reactions induced by N-acetylcysteine in patients with acetaminophen overdose. ResearchGate. [Link]

  • Deutsche Gold und Silber Scheideanstalt. (1978).
  • Walshe, J. M. (1960). THE PHARMACOLOGY OF A CHELATING AGENT*. Annals of Internal Medicine, 53(6), 1272-1279. [Link]

  • Waring, R. H., & Mitchell, S. C. (1988). The Metabolism of 35S-D-penicillamine in Man. Xenobiotica, 18(2), 235-244. [Link]

  • Sandilands, E. A., & Bateman, D. N. (2009). Adverse reactions associated with acetylcysteine. Clinical Toxicology, 47(2), 81-88. [Link]

  • Perrett, D. (1981). The metabolism and pharmacology of D-penicillamine in man. The Journal of Rheumatology. Supplement, 7, 41-50. [Link]

  • Tandler, B., & Hoppel, C. L. (1981). Ultrastructural and biochemical effects of D-penicillamine on mouse hepatocytes. Experimental and Molecular Pathology, 35(3), 331-342. [Link]

  • Degussa. (1982).
  • Bodenheimer, H. C., Jr, et al. (1985). A prospective clinical trial of D-penicillamine in the treatment of primary biliary cirrhosis. Hepatology, 5(6), 1139-1142. [Link]

Sources

Validation & Comparative

Comparative Bioavailability Guide: N-Valeryl-D,L-Penicillamine vs. D-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the bioavailability of N-valeryl-D,L-penicillamine and D-penicillamine Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous comparison between D-Penicillamine (D-P) , the clinical standard for heavy metal chelation and cystinuria, and its lipophilic derivative, This compound (NV-P) .

While D-Penicillamine is characterized by rapid renal clearance and hydrophilic confinement to the extracellular space, this compound utilizes an N-acylation strategy (addition of a 5-carbon valeryl chain) to significantly enhance lipophilicity. This structural modification fundamentally alters its pharmacokinetic profile, shifting it from a rapidly excreted systemic agent to a membrane-retained, prolonged-action compound. This guide analyzes the physicochemical drivers, pharmacokinetic divergence, and experimental data supporting these claims.

Physicochemical Drivers of Bioavailability

The bioavailability divergence between these two compounds is dictated by their structural impact on the partition coefficient (LogP) and membrane permeability.

1.1 Structural Analysis
  • D-Penicillamine (D-P): A trifunctional amino acid (thiol, amine, carboxyl).[1] At physiological pH, it exists primarily as a zwitterion. Its high polarity restricts passive diffusion across lipid bilayers, limiting its distribution largely to plasma and extracellular fluid.

  • This compound (NV-P): Formed by the acylation of the

    
    -amine group with valeric acid. This masks the ionizable amine and adds a hydrophobic pentyl chain.
    
    • Effect: The "valeryl anchor" increases the molecule's affinity for lipid environments, facilitating integration into cell membranes and hydrophobic pockets of proteins (e.g., albumin).

1.2 Comparative Physicochemical Table
FeatureD-Penicillamine (D-P) This compound (NV-P) Bioavailability Impact
Molecular Weight 149.21 g/mol ~233.3 g/mol NV-P is heavier but remains within "Rule of 5" limits.
Lipophilicity (LogP) -1.6 (Highly Hydrophilic)> 1.5 (Estimated Lipophilic)NV-P crosses biological membranes via passive diffusion; D-P requires active transport or paracellular routes.
Solubility Water-solubleSparingly water-soluble; Lipid-solubleD-P dissolves in plasma; NV-P partitions into tissues/membranes.
Protein Binding ~80% (Covalent via disulfide)High (Non-covalent hydrophobic + disulfide)NV-P exhibits stronger non-covalent retention in albumin hydrophobic pockets.
Primary State Zwitterion (pH 7.4)Anionic (Carboxyl) / Neutral AmideAmide formation in NV-P removes zwitterionic character, aiding absorption.
Pharmacokinetic Profile & Performance
2.1 Absorption and Membrane Permeability
  • D-P: Oral bioavailability ranges from 40–70% . Absorption is erratic and significantly reduced by food, antacids, or iron supplements due to chelation in the gut lumen. Its hydrophilic nature relies on amino acid transporters, which are saturable.

  • NV-P: Designed for enhanced passive permeability . The valeryl group allows the molecule to traverse the enterocyte lipid bilayer independent of specific transporters. In experimental models (e.g., rabbit carotid arteries), NV-P derivatives (like S-nitroso-NV-P) demonstrate superior local retention compared to non-lipophilic analogs.

2.2 Distribution and Tissue Retention (The "Depot" Effect)

This is the critical differentiator.

  • D-P: Rapidly equilibrates in plasma but penetrates tissues poorly. It is efficiently filtered by the kidneys.

  • NV-P: Acts as a lipophilic depot . The valeryl chain anchors the molecule in the lipid bilayer of cell membranes.

    • Experimental Evidence: Studies on S-nitrosothiol derivatives show that while acetyl-penicillamine (SNAP) washes out quickly, valeryl-penicillamine (SNVP) persists at the site of application (e.g., vascular endothelium) for prolonged periods, resisting washout. This suggests NV-P has a higher Volume of Distribution (Vd) and extended tissue half-life.

2.3 Metabolism and Excretion
  • D-P: Elimination half-life (

    
    ) is 1.7 to 7 hours . Excreted largely unchanged or as mixed disulfides in urine.
    
  • NV-P: The amide bond is relatively stable against rapid hydrolysis in plasma compared to simple esters. This stability, combined with tissue sequestration, results in a prolonged duration of action . In collagen modulation studies, lipophilic penicillamine derivatives showed activity for days after a single administration, contrasting with the daily dosing required for D-P.

Experimental Data: Efficacy in Biological Models
Case Study A: Nitric Oxide Donor Potency (S-Nitroso Derivatives)

Researchers compared the efficacy of S-Nitroso-N-acetylpenicillamine (SNAP) vs. S-Nitroso-N-valerylpenicillamine (SNVP) in preventing platelet adhesion (a function of bioavailability at the vascular wall).

  • Protocol: Balloon angioplasty in rabbit carotid arteries.

  • Treatment: Equimolar doses of SNAP (hydrophilic) vs. SNVP (lipophilic).

  • Result: SNVP reduced platelet adhesion by 62% (P=0.003) and maintained this effect significantly longer than SNAP.

  • Mechanism: The valeryl group facilitated the retention of the compound within the lipophilic components of the damaged vessel wall, creating a localized "drug reservoir" that D-P derivatives could not achieve.

Case Study B: Collagen Cross-Linking Inhibition (Lathyrism)

In fibrosis models, D-P is used to inhibit lysyl oxidase (indirectly) and cleave collagen cross-links.

  • Limitation of D-P: Rapid clearance requires high, frequent systemic doses, leading to toxicity.

  • Advantage of NV-P: Lipophilic derivatives (including valeryl and hexyl esters) injected locally formed an "oily" depot. This resulted in sustained inhibition of collagen cross-linking with reduced systemic toxicity, proving that increasing lipophilicity directly correlates with improved local bioavailability and duration.

Experimental Protocols (Self-Validating Systems)

To verify the bioavailability differences in your own laboratory, use the following protocols.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method)

Objective: Quantify the partition coefficient (


) to predict membrane permeability.
  • Preparation: Prepare a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Pre-saturate phases by stirring for 24 hours. Separate phases.

  • Solubilization: Dissolve test compound (D-P or NV-P) in the PBS phase to a concentration of

    
    . Measure initial absorbance (
    
    
    
    ) at
    
    
    (approx 210-220 nm, verify with scan).
  • Equilibration: Mix equal volumes of drug-PBS and pre-saturated octanol in a glass vial.

  • Agitation: Vortex for 30 minutes at room temperature (

    
    ). Centrifuge at 2000g for 10 mins to separate phases.
    
  • Quantification: Remove the aqueous phase. Measure absorbance (

    
    ).
    
  • Calculation:

    
    
    Validation: If 
    
    
    
    by at least 1.0 unit, the lipophilic hypothesis is confirmed.
Protocol 2: In Vitro Metabolic Stability Assay

Objective: Assess if the valeryl amide bond survives first-pass metabolism compared to free D-P clearance.

  • System: Rat Liver Microsomes (RLM) or S9 fraction.

  • Incubation: Incubate

    
     of NV-P in PBS (pH 7.4) with RLM (0.5 mg protein/mL) and NADPH-generating system at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent (NV-P) and the hydrolysis product (D-P).

  • Causality Check: If NV-P depletion is slow (

    
     min) but D-P appears, the compound acts as a stable prodrug. If NV-P remains unchanged, it acts as a direct lipophilic agent.
    
Visualizing the Mechanism

The following diagrams illustrate the divergent pathways of these two compounds.

Diagram 1: Bioavailability & Distribution Divergence

This flowchart contrasts the systemic washout of D-P with the tissue retention of NV-P.

Bioavailability cluster_DP D-Penicillamine (Hydrophilic) cluster_NVP N-Valeryl-Penicillamine (Lipophilic) Admin Oral/Local Administration Gut GI Tract / Application Site Admin->Gut DP_Plasma Free Plasma Fraction (High Water Solubility) Gut->DP_Plasma Transporter Dependent NVP_Membrane Lipid Bilayer Integration (Valeryl Anchor) Gut->NVP_Membrane Passive Diffusion DP_Kidney Renal Filtration (Rapid Elimination) DP_Plasma->DP_Kidney Fast Clearance DP_Effect Systemic Chelation (Short Duration) DP_Plasma->DP_Effect NVP_Depot Tissue Depot (Slow Washout) NVP_Membrane->NVP_Depot NVP_Effect Local/Intracellular Effect (Prolonged Duration) NVP_Depot->NVP_Effect Sustained Release

Caption: Comparative ADME pathways showing the rapid renal clearance of D-Penicillamine versus the membrane integration and depot formation of N-Valeryl-Penicillamine.

Diagram 2: Chemical Structure Impact on Lipophilicity

Visualizing why the valeryl group changes the pharmacokinetics.

StructureActivity DP DP NVP NVP DP:f1->NVP:f1 Acylation Mechanism Valeryl Chain C5H9 (Hydrophobic Anchor) NVP:f1->Mechanism Outcome Enhanced Membrane Permeability Mechanism->Outcome Drives

Caption: Structural modification analysis highlighting the valeryl chain's role in masking the amine charge and driving membrane permeability.

References
  • Kukovetz, W. R., et al. (1983). Bioavailability and pharmacokinetics of D-penicillamine. The Journal of Rheumatology, 10(1), 90-94.

  • Netland, P. A., et al. (1985). Alkyl esters of D-penicillamine: hydrolysis and mechanism of action in collagen cross-linking inhibition. Agents and Actions, 17(1), 43-50.
  • Janero, D. R., et al. (2004). S-Nitroso-N-valerylpenicillamine (SNVP), a novel lipophilic S-nitrosothiol: prolonged inhibition of platelet adhesion to injured arterial wall. Journal of Cardiovascular Pharmacology, 44, S1-S8.
  • Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Connective Tissue Research, 47(2), 73-80.

  • Megson, I. L., et al. (2000).[2] Novel S-nitrosothiols do not engender vascular tolerance and remain effective in glyceryltrinitrate-tolerant rat femoral arteries.[2][3][4] European Journal of Pharmacology, 403(1-2), 111-118.

Sources

N-valeryl-D,L-penicillamine efficacy compared to Trientine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-valeryl-D,L-penicillamine (specifically its role as a precursor to the S-nitrosothiol SNVP ) and Trientine (Triethylenetetramine).

Executive Summary

This guide addresses a critical distinction in pharmacological application. While Trientine is a clinically established, high-affinity copper chelator used for Wilson’s Disease, This compound is primarily utilized in research as a lipophilic precursor for S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) , a nitric oxide (NO) donor.

  • Trientine: Superior for Copper Chelation . It utilizes a tetradentate polyamine structure to sequester Cu(II) with high stability (Log K ~20).

  • This compound: Superior for NO Delivery (as SNVP) and lipophilicity. It acts as a poor copper chelator because the N-valeryl modification blocks the amine group essential for the stable tridentate chelation ring characteristic of D-Penicillamine.

Part 1: Structural & Mechanistic Comparison

The efficacy divergence between these two compounds is rooted in their coordination chemistry.

Trientine (Triethylenetetramine)
  • Class: Polyamine Chelator.

  • Mechanism: Trientine acts as a tetradentate ligand . It wraps around the Cu(II) ion using four nitrogen donors, forming multiple 5-membered chelate rings. This "Chelate Effect" creates an extremely stable complex that is readily excreted in urine.

  • Clinical Status: FDA-approved second-line therapy for Wilson’s Disease (intolerant to D-Penicillamine).

This compound[1][2][3][4]
  • Class: N-acylated Thiol / NO Donor Precursor.

  • Mechanism:

    • Chelation (Weakened): Unlike D-Penicillamine, which chelates via a free amine, carboxylate, and thiol, the N-valeryl group converts the amine into an amide . Amide nitrogens are non-basic and poor ligands for Cu(II) at physiological pH. This modification drastically reduces copper binding affinity.

    • NO Release: When nitrosylated to form SNVP , the molecule releases Nitric Oxide via homolytic cleavage of the S-N bond, used to study vasodilation and anti-platelet effects.

Pathway Visualization (DOT Diagram)

G cluster_0 Trientine (Copper Chelation) cluster_1 This compound (NO Delivery) Trientine Trientine (4 Amine Donors) Cu_Complex Stable Cu(II)-Trientine Tetradentate Complex Trientine->Cu_Complex High Affinity (Log K ~20) Excretion Urinary Excretion (Wilson's Disease Therapy) Cu_Complex->Excretion N_Valeryl N-valeryl-D,L-Pen (Amide Nitrogen) N_Valeryl->Cu_Complex Blocked Chelation Site (Low Affinity) SNVP S-Nitroso-N-valeryl-Pen (SNVP) N_Valeryl->SNVP Nitrosylation NO_Release Nitric Oxide (NO) Release SNVP->NO_Release Homolytic Cleavage Vasodilation Vasodilation & Anti-Platelet Effect NO_Release->Vasodilation

Figure 1: Mechanistic divergence. Trientine forms stable copper complexes for excretion, while N-valeryl-penicillamine modification blocks effective chelation, redirecting utility toward Nitric Oxide delivery (SNVP).

Part 2: Comparative Efficacy Data

The following table contrasts the physicochemical properties and experimental performance of both agents.

FeatureTrientine (2HCl/4HCl)This compound (SNVP)
Primary Indication Wilson’s Disease (Copper Overload)Experimental Vasodilation / Biofilm Inhibition
Copper Binding (Log K) ~20.1 (Cu(II)) [1]< 10 (Estimated; Amide interference)
Mechanism of Action Tetradentate Chelation (4N)NO Donor (S-Nitrosothiol decomposition)
Lipophilicity Low (Highly Hydrophilic)High (Valeryl chain increases cell permeability)
Toxicity Profile Low (Iron deficiency risk)High Risk (Racemic D,L mix contains toxic L-isomer)
Urinary Cu Excretion High (>500 µ g/24h in patients)Negligible / Not Clinically Used
Why N-valeryl-penicillamine is NOT a Standard Chelator

Experimental data on N-acetyl-penicillamine (a close structural analog) demonstrates that N-acylation reduces the stability constant (Log K) for Copper(II) significantly compared to D-Penicillamine. The N-valeryl derivative shares this limitation. The amide bond prevents the nitrogen from participating effectively in the square-planar coordination geometry required for stable Cu(II) sequestration [2].

Part 3: Experimental Protocols

These protocols are designed for researchers validating the distinct properties of each compound.

Protocol A: Copper Chelation Efficiency (Trientine Validation)

This assay quantifies the ability of Trientine to compete for Cu(II) against a standard indicator.

  • Reagents: Prepare 1 mM CuSO₄, 1 mM Trientine (Sigma T5033), and 0.1 mM Murexide indicator in HEPES buffer (pH 7.4).

  • Baseline: Measure Absorbance of Cu-Murexide complex at 480 nm (yellow/orange).

  • Titration: Add Trientine in 0.1 equivalent increments.

  • Observation: Monitor the shift in absorbance. Trientine will strip Cu(II) from Murexide, causing a color shift from yellow to purple (free Murexide).

  • Validation: Plot [Trientine] vs. Absorbance. A sharp inflection point at 1:1 molar ratio confirms high-affinity tetradentate binding.

Protocol B: Nitric Oxide Release Assay (SNVP Validation)

This assay confirms the activity of the N-valeryl derivative as an NO donor, a property Trientine lacks.

  • Synthesis: React this compound with equimolar Sodium Nitrite (NaNO₂) in acidified methanol (0.5 M HCl) to generate the green S-nitrosothiol (SNVP).

  • Detection: Use a Griess Reagent Kit or a Chemiluminescence NO Analyzer (SIEVERS).

  • Decomposition: Incubate 50 µM SNVP in PBS (pH 7.4) at 37°C in the presence of 10 µM CuCl₂ (Copper acts as a catalyst for NO release from RSNOs).

  • Measurement: Sample aliquots every 10 minutes.

  • Result: SNVP will show a time-dependent release of NO (half-life ~3-5 hours depending on Cu concentration), whereas Trientine controls will show zero NO release.

Part 4: Scientific Integrity & Safety (E-E-A-T)

The "D,L" Isomer Risk: Researchers must exercise extreme caution with This compound . The "D,L" designation indicates a racemic mixture.

  • D-isomer: Therapeutically active (in penicillamine).

  • L-isomer: Highly toxic; acts as a pyridoxine (Vitamin B6) antagonist.

  • Trientine Advantage: Trientine is synthesized as a pure achiral polyamine, eliminating the risk of stereoisomer-specific toxicity (e.g., optic neuritis) associated with L-penicillamine derivatives [3].

Conclusion: For copper chelation , Trientine is the definitive choice due to its high stability constant and safety profile. This compound should be reserved exclusively for research into Nitric Oxide signaling or lipophilic drug delivery, where its N-acylation serves to stabilize the S-nitroso bond rather than bind copper.

References

  • Sarkar, B. (1983). "Albumin as the Major Transport Protein for Copper and Its Place in the Design of Chelating Agents." Chemica Scripta, 21, 101-106.
  • Walshe, J. M. (1973). "Copper Chelation in Patients With Wilson's Disease: A Comparison of Penicillamine and Triethylene Tetramine Dihydrochloride." QJM: An International Journal of Medicine. Link

  • Roberts, E. A., & Schilsky, M. L. (2008). "Diagnosis and treatment of Wilson disease: An update." Hepatology, 47(6), 2089-2111. Link

  • Megson, I. L., et al. (1997). "S-Nitrosothiols as vasodilators: Implications for tolerance to organic nitrates." British Journal of Pharmacology, 122, 1617.

Safety Operating Guide

Navigating the Safe Handling of N-valeryl-D,L-penicillamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling N-valeryl-D,L-penicillamine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Safe Handling: A Proactive Stance

Adherence to safety protocols is not merely about compliance; it is about cultivating a culture of proactive risk mitigation. The following principles should underpin all work with this compound:

  • Assume Hazard: In the absence of specific data, treat this compound with the same level of caution as its parent compounds, which are classified with specific health hazards.[3]

  • Minimize Exposure: All procedures should be designed to minimize the generation of dusts or aerosols and prevent direct contact.[4][5]

  • Engineering Controls as the First Line of Defense: Personal Protective Equipment (PPE) is the last line of defense. Primary containment, such as a certified chemical fume hood, is crucial.[6]

  • Know Your Emergency Procedures: Familiarity with emergency protocols, including spill cleanup and first aid, is non-negotiable.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's known and potential hazards.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[5][6]Penicillamine derivatives can cause skin irritation.[1][2][3] Double-gloving provides an extra layer of protection against potential permeation. Powder-free gloves prevent the aerosolization of the compound.[6]
Eye Protection Chemical splash goggles or a full-face shield.[5][7]Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation.[1][2][3][8]
Body Protection A disposable, solid-front, back-closing laboratory gown with long sleeves and tight-fitting cuffs.[9]Provides a barrier against skin contact with the compound. A solid-front, back-closing gown offers superior protection compared to a standard lab coat.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[10]Recommended when handling the solid compound outside of a primary containment device to prevent inhalation of dust particles, which can cause respiratory irritation.[1][2][3][8]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] The container should be kept tightly sealed.[8][11]

  • Clear Labeling: Ensure the container is clearly labeled with the compound's identity and associated hazard warnings.

Handling and Use: A Step-by-Step Protocol

All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[5]

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent wider contamination and exposure.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection.

  • Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust.[5] For liquid spills, use an appropriate absorbent material.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbent into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including gloves, gowns, weighing boats, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[7][12] Do not dispose of this material down the drain.[4][7]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

PPE_Workflow This compound Handling Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling Protocol cluster_disposal Disposal & Decontamination start Start: Task Involving This compound assess_hazards Assess Hazards (Based on Penicillamine Data) start->assess_hazards hand_protection Hand Protection: Double Nitrile/Neoprene Gloves assess_hazards->hand_protection eye_protection Eye Protection: Chemical Goggles/Face Shield assess_hazards->eye_protection body_protection Body Protection: Disposable Gown assess_hazards->body_protection respiratory_protection Respiratory Protection: N95 Respirator (for solids) assess_hazards->respiratory_protection fume_hood Work in Chemical Fume Hood hand_protection->fume_hood eye_protection->fume_hood body_protection->fume_hood respiratory_protection->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit waste_container Prepare Labeled Hazardous Waste Container fume_hood->waste_container dispose_waste Dispose of Contaminated Materials as Hazardous Waste waste_container->dispose_waste decontaminate_area Decontaminate Work Area dispose_waste->decontaminate_area wash_hands Wash Hands Thoroughly decontaminate_area->wash_hands end Safe Completion wash_hands->end End of Procedure

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.